Ampk-IN-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H18ClN3O3 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
5-[[6-chloro-5-(1-methylindol-6-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-6-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)15-5-4-14-7-8-28(2)22(14)9-15/h3-12H,1-2H3,(H,26,27)(H,29,30) |
Clave InChI |
ZPCGOSPLONPSIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)C=CN5C)Cl)C(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Ampk-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampk-IN-1, also known as Compound 991, is a potent and direct activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. Its discovery has provided a valuable tool for researchers studying metabolic pathways and a potential starting point for the development of therapeutics for metabolic disorders such as type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.
Discovery and Chemical Properties
This compound was identified through screening efforts to discover novel, direct activators of AMPK. It is a benzimidazole (B57391) derivative with the following chemical properties:
| Property | Value |
| Chemical Name | 4-(2-(4-cyanophenyl)-1H-benzo[d]imidazol-6-yl)-2-methoxybenzoic acid |
| Molecular Formula | C24H18ClN3O3 |
| Molecular Weight | 431.87 g/mol |
| CAS Number | 1219739-95-3 |
Mechanism of Action
This compound functions as a direct, allosteric activator of AMPK. It binds to a specific site on the AMPK complex known as the allosteric drug and metabolite (ADaM) site, which is distinct from the binding sites for AMP and ATP. This binding event induces a conformational change in the AMPK complex, leading to its activation. Notably, this compound shows a preference for activating AMPK complexes containing the β1 subunit, although it is capable of activating both β1- and β2-containing isoforms.
The activation of AMPK by this compound triggers a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes the phosphorylation and subsequent modulation of key metabolic enzymes and regulatory proteins.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and ex vivo studies.
Table 1: In Vitro Kinase Activity
| Parameter | Value | AMPK Isoform | Reference |
| EC50 | 551 nM | α2β2γ1 | [1] |
Table 2: Cellular Activity
| Assay | Cell Type | Concentration | Effect | Reference |
| ACC Phosphorylation | Mouse Epitrochlearis Muscle | 5 µM | Increased phosphorylation | [1] |
| eEF2 Phosphorylation | MEF Cells | 0-10 µM | Increased phosphorylation (mTORC1-independent) | [1] |
| Glucose Uptake | Mouse Skeletal Muscle | Dose-dependent | Increased glucose transport | [2] |
| Lipogenesis Inhibition | Primary Hepatocytes | 0.01-0.1 µM | 34-63% inhibition | [2] |
| Cell Viability | Osteoblasts | Not specified | Attenuated dexamethasone-induced cell death |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro activity of this compound on AMPK.
References
- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of AMPK Modulation: A Technical Guide
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Initial Premise Correction: The compound of interest, Ampk-IN-1, is characterized in scientific literature and commercial databases as an activator of AMP-activated protein kinase (AMPK), not a selective inhibitor. This guide will first present the available data for this compound in its correct classification. Subsequently, to address the underlying interest in selective AMPK inhibition, this document will provide a comprehensive overview of two well-characterized, potent, and selective AMPK inhibitors: SBI-0206965 and BAY-3827 .
Part 1: this compound as an AMPK Activator
This compound is a small molecule that has been shown to activate AMPK. Its primary utility in research is for inducing AMPK signaling pathways.
Data Presentation: Quantitative Profile of this compound
| Compound | Target Isoform | Assay Type | Potency (EC50) | Downstream Effect |
| This compound | α2β2γ1 | Biochemical Assay | 551 nM[1][2][3] | Induces phosphorylation of Acetyl-CoA Carboxylase (ACC) and eEF2.[1] |
Mechanism of Action
This compound functions as a direct activator of AMPK.[1] Activation of AMPK by this compound leads to the phosphorylation of downstream targets. For instance, in mouse epitrochlearis muscle, a 5 µM concentration of this compound for 60 minutes induces the phosphorylation of ACC. Furthermore, it promotes the phosphorylation of eukaryotic elongation factor 2 (eEF2) in a manner that is independent of the mTORC1 signaling pathway.
Part 2: A Technical Guide to Selective AMPK Inhibitors
For researchers focused on the therapeutic potential of inhibiting AMPK, particularly in contexts like established cancers, several selective inhibitors have been developed. This guide will focus on two prominent examples: SBI-0206965 and BAY-3827.
Data Presentation: Comparative Quantitative Profiles of Selective AMPK Inhibitors
The following tables summarize the inhibitory potency and selectivity of SBI-0206965 and BAY-3827.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target/Isoform | ATP Concentration | IC50 (nM) | Reference(s) |
| BAY-3827 | Rat Liver AMPK | 200 µM | 17 | |
| Human α1β1γ1 | 200 µM | 25 | ||
| Human α2β2γ1 | 200 µM | 70 | ||
| Human α2 (Kinase Domain) | 200 µM | 89 | ||
| Human α2β1γ1 | 10 µM | 1.4 | ||
| Human α2β1γ1 | 2 mM | 15 | ||
| SBI-0206965 | α1 AMPK | Not Specified | 400 | |
| α2 AMPK | Not Specified | 330 | ||
| Rat Liver AMPK | 200 µM | 360 | ||
| Human α1β1γ1 | 200 µM | 250 |
Table 2: Kinase Selectivity Profile
| Compound | Primary Target | Selectivity Notes | Reference(s) |
| BAY-3827 | AMPK | Highly selective; tested against 331 kinases and showed over 500-fold selectivity for most. Potently inhibits RSK isoforms (RSK1-4). | |
| SBI-0206965 | AMPK / ULK1 | Originally developed as a ULK1 inhibitor (IC50 = 108 nM). Also inhibits ULK2 (IC50 = 711 nM). Shows markedly lower promiscuity compared to the non-selective inhibitor Compound C. |
Mechanism of Action of Selective Inhibitors
Both SBI-0206965 and BAY-3827 are direct inhibitors of AMPK's kinase activity. Biochemical characterization has revealed that they act as mixed-type inhibitors with respect to ATP. A co-crystal structure of SBI-0206965 with the AMPK kinase domain shows that it binds in a pocket that partially overlaps with the ATP-binding site, characteristic of a type IIb inhibitor.
Interestingly, despite being potent inhibitors, both compounds have been observed to paradoxically increase the phosphorylation of AMPK at its activating site, Threonine-172, in cellular contexts. This is thought to occur because the inhibitors, by binding to the kinase domain, induce a conformation that protects Thr172 from dephosphorylation by phosphatases.
Experimental Protocols
In Vitro AMPK Kinase Activity Assay (ADP-Glo™ Format)
This protocol is a common method for determining the in vitro potency (IC50 for inhibitors or EC50 for activators) of compounds against purified AMPK. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Purified recombinant AMPK (e.g., α1/β1/γ1 or α2/β1/γ1 isoforms).
-
SAMS peptide substrate (HMRSAMSGLHLVKRR).
-
AMPK Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP).
-
ATP solution.
-
Test compounds (inhibitor or activator) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well or 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a vehicle control.
-
Enzyme Addition: Add 2 µL of purified AMPK enzyme diluted in kinase assay buffer.
-
Initiation: Start the reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for the specific AMPK isoform.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
-
Incubation: Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition or activation relative to the DMSO control. For inhibitors, determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
Cellular AMPK Target Engagement Assay (Western Blot for p-ACC)
This protocol determines a compound's ability to modulate AMPK activity within intact cells by measuring the phosphorylation status of a key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79.
Materials:
-
Cultured cells (e.g., HEK293, U2OS, or primary hepatocytes).
-
Cell culture medium and supplements.
-
Test compound (inhibitor or activator).
-
Known AMPK activator (e.g., AICAR) or inhibitor for controls.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Phospho-protein lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Rabbit anti-phospho-ACC (Ser79).
-
Rabbit anti-total ACC.
-
Rabbit anti-phospho-AMPKα (Thr172).
-
Rabbit anti-total AMPKα.
-
Antibody for a loading control (e.g., β-actin or GAPDH).
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with various concentrations of the test compound for a specified duration (e.g., 30-60 minutes). Include vehicle (DMSO) and positive/negative controls.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cell lysates, transfer to microcentrifuge tubes, and clarify by centrifugation. Determine the protein concentration of the supernatants using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and denature by heating. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against phospho-ACC (Ser79) or phospho-AMPK (Thr172), diluted in blocking buffer (e.g., 1:1000).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies for total ACC, total AMPK, and a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein and/or loading control to determine the relative change in phosphorylation.
Kinase Selectivity Profiling
To determine the selectivity of an AMPK inhibitor, it should be tested against a broad panel of other kinases. This is often performed as a service by specialized companies using radiometric or luminescence-based assays.
General Workflow:
-
Primary Screen: The inhibitor is tested at a single, high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases (e.g., >100 kinases).
-
Hit Identification: Any kinase that shows significant inhibition (e.g., >50% inhibition) is identified as a potential off-target.
-
IC50 Determination: For each identified "hit," a full dose-response curve is generated to determine the IC50 value.
-
Selectivity Score Calculation: The selectivity can be quantified in various ways, such as by calculating the ratio of the IC50 for an off-target kinase to the IC50 for the primary target (AMPK). A larger ratio indicates greater selectivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: AMPK signaling pathway modulation by activators and inhibitors.
Caption: Workflow for an in vitro AMPK inhibitor assay (ADP-Glo™).
Caption: Workflow for cellular analysis of AMPK inhibition via Western blot.
References
The Role of AMPK-IN-1 in Cellular Energy Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular energy homeostasis.[1] It acts as a metabolic master switch, responding to fluctuations in the intracellular AMP:ATP ratio. When cellular energy levels are low, as indicated by an increased AMP:ATP ratio, AMPK is activated. This activation triggers a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic, ATP-consuming processes.[2] Given its critical role in metabolic regulation, AMPK has emerged as a promising therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and cancer.
AMPK-IN-1 is a potent, direct activator of AMPK. This small molecule has been instrumental in the preclinical investigation of AMPK's roles in various physiological and pathological processes. This technical guide provides an in-depth overview of the function of this compound in cellular energy sensing, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
The AMPK Signaling Pathway
AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] The γ subunit contains binding sites for AMP, ADP, and ATP. The binding of AMP or ADP to the γ subunit induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase 2 (CaMKKβ).[1][2] This phosphorylation event is the canonical mechanism of AMPK activation.
Once activated, AMPK phosphorylates a multitude of downstream targets to orchestrate a comprehensive metabolic reprogramming. Key downstream effects include:
-
Increased Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissue.
-
Enhanced Fatty Acid Oxidation: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes the uptake and oxidation of fatty acids in the mitochondria.
-
Inhibition of Anabolic Pathways: AMPK activation suppresses energy-intensive processes such as protein synthesis, primarily through the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. It also inhibits cholesterol and fatty acid synthesis.
-
Autophagy Induction: By inhibiting mTORC1 and directly phosphorylating key autophagy-related proteins like ULK1, AMPK promotes the degradation and recycling of cellular components to generate nutrients during times of scarcity.
The intricate network of AMPK signaling is depicted in the following diagram:
Mechanism of Action of this compound
This compound is a direct allosteric activator of AMPK. Unlike indirect activators such as metformin, which primarily act by increasing the cellular AMP:ATP ratio, this compound binds directly to the AMPK complex, inducing a conformational change that promotes its activation. This direct activation is independent of upstream kinases LKB1 and CaMKKβ and does not require an increase in cellular AMP levels.
One of the key features of this compound is its ability to induce the phosphorylation of downstream targets in an mTORC1-independent manner. For instance, this compound has been shown to promote the phosphorylation of eukaryotic elongation factor 2 (eEF2). This phosphorylation is catalyzed by eEF2 kinase (eEF2K), which is itself a downstream target of AMPK. The activation of the AMPK-eEF2K-eEF2 axis leads to an inhibition of protein synthesis, a crucial energy-saving mechanism. This mTOR-independent pathway highlights a distinct mechanism by which direct AMPK activators can regulate cellular metabolism.
The proposed mechanism of action for this compound is illustrated below:
Quantitative Data
The potency and efficacy of AMPK modulators are critical parameters for their use in research and drug development. The following tables summarize key quantitative data for this compound and other relevant AMPK activators and inhibitors.
| Compound | Target | Assay Type | EC50 (nM) | IC50 (nM) | Reference |
| This compound | AMPK (α2β2γ1) | Kinase Assay | 551 | - | --INVALID-LINK-- |
| A-769662 | AMPK (rat liver) | Kinase Assay | 800 | - | |
| Compound 991 (EX229) | AMPK (β1-containing) | Kinase Assay | ~50-100 | - | |
| Metformin | Indirect Activator | - | - | - | [General Knowledge] |
| Dorsomorphin (Compound C) | AMPK | Kinase Assay | - | 109 (Ki) | --INVALID-LINK-- |
| SBI-0206965 | AMPK | Kinase Assay | - | ~2.5 (α1), ~4.5 (α2) | |
| BAY-3827 | AMPK (α2β1γ1) | Kinase Assay | - | 1.4 (at 10 µM ATP) |
Table 1: Potency of Selected AMPK Modulators
Note: EC50 and IC50 values can vary depending on the specific AMPK isoform, assay conditions, and ATP concentration.
| Compound | α1 Isoform Selectivity | β1 Isoform Selectivity | Reference |
| This compound | Data not available | Data not available | - |
| A-769662 | - | Prefers β1-containing complexes | |
| Compound 991 (EX229) | - | ~10-fold preference for β1 | |
| C2 | Almost completely selective for α1 | - | |
| MT 63-78 | - | Highly selective for β1-containing complexes |
Table 2: Isoform Selectivity of Selected Direct AMPK Activators
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and other AMPK modulators.
In Vitro AMPK Kinase Assay (ADP-Glo™ Format)
This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to AMPK activity.
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 or α2β1γ1 isoforms)
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
This compound or other test compounds
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
5 µL of test compound or vehicle (DMSO) control.
-
10 µL of a solution containing recombinant AMPK and SAMS peptide in kinase buffer.
-
-
Initiate Reaction: Add 10 µL of ATP solution in kinase buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the net luminescence for each sample by subtracting the background (no enzyme control). Plot the net luminescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot Analysis of AMPK Activation
This method is used to assess the phosphorylation status of AMPK (at Thr172) and its downstream substrate ACC (at Ser79) in cell lysates as a measure of AMPK activation.
Materials:
-
Cell line of interest (e.g., HEK293, C2C12 myotubes)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-AMPKα) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To detect total protein levels or a loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the next antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to verify the direct binding of a compound to its target protein within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cell line expressing the target protein (AMPK)
-
This compound
-
Cell culture medium
-
PBS
-
PCR tubes
-
Thermal cycler
-
Apparatus for cell lysis (e.g., liquid nitrogen and water bath for freeze-thaw cycles)
-
High-speed centrifuge
-
Western blotting reagents and equipment (as described above)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time to allow for compound uptake and target engagement.
-
Cell Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes). Include an unheated control.
-
Cell Lysis: Lyse the cells in each tube using a method such as freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble AMPK in each sample by Western blotting.
-
Data Analysis: Quantify the band intensity of AMPK at each temperature for both the vehicle- and this compound-treated samples. Plot the band intensity as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
A typical experimental workflow for characterizing an AMPK activator is shown below:
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the multifaceted roles of AMPK in cellular energy sensing and metabolic regulation. Its direct, allosteric mechanism of activation and its ability to modulate downstream pathways independently of mTORC1 provide unique insights into the intricate workings of the AMPK signaling network. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of AMPK biology and to develop novel therapeutics targeting this critical metabolic regulator. The continued investigation of compounds like this compound will undoubtedly pave the way for new strategies to combat metabolic diseases.
References
Ampk-IN-1: A Technical Guide to its Role in Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ampk-IN-1, also known as Compound 991, is a potent, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action and its effects on key metabolic pathways, including glucose uptake, lipid metabolism, and gluconeogenesis. Quantitative data from various cellular and ex vivo studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.
Introduction
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical energy sensor in eukaryotic cells. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated. This activation triggers a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic, energy-consuming processes. Given its central role in metabolic regulation, AMPK has emerged as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
This compound (Compound 991) is a novel, potent, small-molecule activator of AMPK. It has been shown to be 5- to 10-fold more potent than the well-characterized AMPK activator A-769662 in cell-free assays. This guide will delve into the technical details of this compound's effects on metabolic pathways, presenting quantitative data and experimental methodologies to support its use as a research tool and potential therapeutic lead.
Mechanism of Action
This compound is a direct activator of AMPK. Structural studies have revealed that it binds to a specific site on the AMPK complex formed between the kinase domain of the α-subunit and the carbohydrate-binding module of the β-subunit. This allosteric binding induces a conformational change that enhances and stabilizes the active state of the enzyme.
Activation of AMPK by this compound leads to the phosphorylation of numerous downstream targets involved in metabolic regulation. A key substrate is Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC by AMPK inhibits its activity, thereby reducing fatty acid synthesis and promoting fatty acid oxidation. Another important downstream target is RAPTOR, a component of the mTORC1 complex, which, when phosphorylated by AMPK, leads to the inhibition of protein synthesis.
Caption: Mechanism of this compound (Compound 991) Action on AMPK and Downstream Targets.
Effects on Metabolic Pathways
Glucose Metabolism
This compound has been demonstrated to stimulate glucose uptake in skeletal muscle. This effect is a hallmark of AMPK activation, which facilitates the translocation of GLUT4 glucose transporters to the plasma membrane, thereby increasing glucose entry into the cell. This action is independent of the insulin (B600854) signaling pathway (PI3K/PKB-independent).
In hepatocytes, this compound has been shown to antagonize glucagon-stimulated gluconeogenesis. By activating AMPK, this compound can suppress the expression of key gluconeogenic enzymes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to reduced hepatic glucose output.
Lipid Metabolism
The activation of AMPK by this compound has significant effects on lipid metabolism. As mentioned, this compound induces the phosphorylation and inactivation of ACC. This leads to a decrease in the cellular concentration of malonyl-CoA, a key intermediate in fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). The reduction in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of fatty acids into the mitochondria for oxidation.
Studies in human adipocytes have shown that while this compound robustly activates AMPK, its effects on catecholamine-induced lipolysis are not straightforward and may be context-dependent or potentially AMPK-independent in some scenarios. Treatment with this compound did, however, lead to altered phosphorylation of hormone-sensitive lipase (B570770) (HSL).
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various published studies.
Table 1: Potency of this compound (Compound 991)
| Parameter | Value | Notes |
| Potency vs. A-769662 | 5-10 fold more potent | In cell-free assays. |
Table 2: Effects of this compound on AMPK and Downstream Target Phosphorylation
| Cell/Tissue Type | Compound Conc. | Target | Effect |
| Mouse Embryonic Fibroblasts | Not specified | pAMPKα, pACC, pRAPTOR | Increased phosphorylation |
| Isolated Mouse EDL Muscle | Dose-dependent | pAMPKα, pRAPTOR | Increased phosphorylation |
| Isolated Mouse EDL Muscle | 5 µM | pACC | Maximal phosphorylation |
| Human Adipocytes | Dose-dependent | AMPK activity | Increased catalytic activity |
| Human Adipocytes | Not specified | pAMPK (Thr172), pRaptor (Ser792) | Increased phosphorylation |
Table 3: Effects of this compound on Metabolic Processes
| Cell/Tissue Type | Process | Effect | Notes |
| Isolated Rat Skeletal Muscle | Glucose Uptake | Increased | PI3K/PKB-independent |
| L6 Myotubes | Glucose Uptake | Increased | |
| L6 Myotubes | Fatty Acid Oxidation | Increased | |
| Hepatocytes | Glucagon-stimulated Gluconeogenesis | Antagonized | |
| Human Adipocytes | Catecholamine-induced Lipolysis | No significant effect |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs), L6 myotubes, primary hepatocytes, primary human adipocytes.
-
Culture Conditions: Cells are to be cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound (Compound 991) is typically dissolved in DMSO to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. Control cells should be treated with an equivalent volume of DMSO. Incubation times will vary depending on the specific assay but generally range from 30 minutes to 24 hours.
Western Blotting for Protein Phosphorylation
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AMPK, ACC, and RAPTOR.
-
Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) detection system.
AMPK Kinase Activity Assay
-
Immunoprecipitation: AMPK is immunoprecipitated from cell lysates using an anti-AMPK antibody.
-
Kinase Reaction: The immunoprecipitated AMPK is incubated with a reaction buffer containing ATP and a synthetic SAMS peptide substrate.
-
Detection: The amount of phosphorylated SAMS peptide is quantified, typically by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or by using a specific antibody against the phosphorylated SAMS peptide in an ELISA-based format.
Glucose Uptake Assay
-
Cell Preparation: Cells (e.g., L6 myotubes or isolated muscle) are serum-starved prior to the assay.
-
Treatment: Cells are treated with this compound for the desired time and concentration.
-
Glucose Uptake: Cells are incubated with a solution containing a radiolabeled glucose analog (e.g., 2-deoxy-[³H]glucose).
-
Measurement: After incubation, cells are washed to remove extracellular glucose, and the intracellular radioactivity is measured by scintillation counting.
Fatty Acid Oxidation Assay
-
Cell Preparation: Cells (e.g., L6 myotubes) are cultured and treated with this compound.
-
Substrate Incubation: Cells are incubated with a medium containing radiolabeled fatty acids (e.g., [¹⁴C]palmitate).
-
Measurement: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
Visualizations
Caption: Experimental Workflow for Assessing this compound Activity.
Caption: Overview of this compound's Effects on Metabolic Pathways via AMPK Activation.
Conclusion
This compound (Compound 991) is a valuable pharmacological tool for studying the multifaceted roles of AMPK in metabolic regulation. Its high potency and direct mechanism of action make it a more specific activator compared to indirect activators like AICAR. The compiled data and protocols in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of AMPK activation in metabolic diseases. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted.
Investigating the Signaling Cascade Downstream of AMPK Inhibition: A Technical Guide to the Selective Inhibitor SBI-0206965
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Master Energy Regulator
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a central sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] In response to metabolic stresses that increase the cellular AMP:ATP ratio, such as nutrient deprivation or hypoxia, AMPK is activated via phosphorylation on threonine 172 of the α subunit by upstream kinases, primarily LKB1.[3] Once active, AMPK orchestrates a comprehensive metabolic switch: it halts ATP-consuming anabolic processes like protein, lipid, and cholesterol synthesis, while simultaneously promoting ATP-generating catabolic pathways such as fatty acid oxidation and autophagy.[1][2]
Given its central role, pharmacological modulation of AMPK is of significant interest. While activators are explored for metabolic diseases, the therapeutic potential of AMPK inhibition is an emerging area of investigation, particularly in contexts like established cancers where AMPK activity can promote survival under stress.
This guide focuses on the signaling cascade downstream of direct AMPK inhibition. The user query specified "Ampk-IN-1"; however, commercially available compounds with this designation are listed as AMPK activators . Therefore, to accurately address the topic of downstream effects of AMPK inhibition, this whitepaper will focus on SBI-0206965 , a potent, selective, and well-characterized direct inhibitor of AMPK. SBI-0206965 is reported to be 40-fold more potent than the widely used but non-selective inhibitor Compound C (Dorsomorphin), making it a superior tool compound for precise investigation of the AMPK signaling axis.
SBI-0206965: Potency and Mechanism of Action
SBI-0206965 is a pyrimidine (B1678525) derivative originally identified as a potent inhibitor of the autophagy-initiating kinase ULK1. Subsequent characterization revealed it to be a highly potent, direct inhibitor of AMPK.
Mechanism of Inhibition: Biochemical studies have characterized SBI-0206965 as a mixed-type inhibitor. A co-crystal structure with the AMPK kinase domain shows that it occupies a pocket that partially overlaps with the ATP-binding site, functioning as a type IIb inhibitor. This mechanism contrasts with purely ATP-competitive inhibitors, as its inhibitory potency is less affected by high concentrations of cellular ATP.
Table 1: Quantitative Inhibitory Profile of SBI-0206965 The following table summarizes the in vitro potency of SBI-0206965 against AMPK and its originally identified target, ULK1.
| Target Kinase | Parameter | Value (nM) | ATP Concentration | Reference |
| AMPK (α1β1γ1) | IC₅₀ | 160 | 20 µM | |
| AMPK (α1β1γ1) | IC₅₀ | 590 | 2000 µM | |
| ULK1 | IC₅₀ | 108 | Not Specified | |
| ULK2 | IC₅₀ | 711 | Not Specified |
Note: The comparable potency against ULK1 means that observed cellular effects should be interpreted with caution, and ideally confirmed with genetic models to ensure they are AMPK-specific.
The Signaling Cascade Downstream of AMPK Inhibition
Inhibition of AMPK by SBI-0206965 prevents the phosphorylation of its downstream substrates. This action effectively reverses the cellular response to energy stress, promoting anabolic pathways and suppressing catabolic ones. The primary consequences are detailed below.
References
The Dual Role of AMPK Inhibition on Autophagy and Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a pivotal role in regulating metabolic processes, including autophagy and cell growth. As a central node in cellular signaling, its modulation presents a compelling therapeutic strategy for various diseases, including cancer and metabolic disorders. This technical guide provides an in-depth analysis of the impact of AMPK inhibition on autophagy and cell growth, using the well-characterized inhibitor Compound C (Dorsomorphin) as a representative agent. We will explore the underlying signaling pathways, present quantitative data from key experiments, and provide detailed methodologies for researchers to investigate these effects in their own work.
Introduction: AMPK as a Master Regulator
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] AMPK is activated under conditions of low cellular energy, such as nutrient deprivation or hypoxia, which lead to an increased AMP:ATP ratio. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and fatty acid synthesis).[1]
Two of the most critical downstream processes regulated by AMPK are autophagy and cell growth. AMPK activation is a potent inducer of autophagy, a cellular recycling process that degrades damaged organelles and protein aggregates to provide nutrients during times of stress.[2] Conversely, AMPK activation typically leads to the inhibition of cell growth and proliferation by arresting the cell cycle.
The AMPK Signaling Network: A Balancing Act
The regulatory effects of AMPK on autophagy and cell growth are primarily mediated through its interaction with the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
-
Autophagy Regulation: In nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 (Unc-51 like autophagy activating kinase 1) complex, a key initiator of autophagosome formation. When AMPK is activated by energy stress, it directly phosphorylates and activates ULK1. Furthermore, AMPK inhibits mTORC1 activity, relieving the suppression of the ULK1 complex and robustly inducing autophagy.
-
Cell Growth Regulation: The mTOR pathway is a central promoter of cell growth and proliferation. By inhibiting mTORC1, AMPK effectively puts a brake on protein synthesis and other anabolic processes necessary for cell growth. Additionally, AMPK can regulate the cell cycle through the p53-p21 axis, further contributing to the suppression of cell proliferation.
The intricate interplay between AMPK and mTOR forms a critical checkpoint that integrates signals about cellular energy status to control the balance between cell growth and catabolic processes like autophagy.
Figure 1. Simplified signaling pathway of AMPK in the regulation of autophagy and cell growth.
Impact of AMPK Inhibition with Compound C
Compound C (Dorsomorphin) is a potent and selective, ATP-competitive inhibitor of AMPK. It is widely used to probe the physiological functions of AMPK.
Effect on Autophagy
Inhibition of AMPK by Compound C is expected to suppress autophagy. This occurs through the derepression of mTORC1 and subsequent inhibition of the ULK1 complex. The net effect is a reduction in the formation of autophagosomes.
Effect on Cell Growth
By inhibiting AMPK, Compound C can lead to the activation of the mTOR pathway, thereby promoting protein synthesis and cell growth. In many cell types, particularly cancer cells that are dependent on AMPK for survival under metabolic stress, Compound C can paradoxically induce cell death. However, in other contexts, its primary effect is the stimulation of proliferation.
Quantitative Data Summary
The following tables summarize representative quantitative data on the effects of Compound C on key markers of autophagy and cell viability.
Table 1: Effect of Compound C on Autophagy Markers
| Cell Line | Compound C Concentration | Treatment Time | LC3-II/LC3-I Ratio (Fold Change vs. Control) | p62/SQSTM1 Level (Fold Change vs. Control) | Reference |
| Adult Hippocampal Neural Stem Cells | 0.5 µM | 5 hours | Decreased | Increased | |
| Mouse Embryonic Fibroblasts (MEFs) | 30 µM | 2 hours | Decreased | - |
Table 2: Effect of Compound C on Cell Viability
| Cell Line | Compound C Concentration | Treatment Time | Cell Viability (% of Control) | Assay Method | Reference |
| LoVo (Colon Cancer) | 10 µM | 24 hours | Increased | CCK-8 | |
| Medulloblastoma (Med1) | - | - | Increased Growth Rate | MTT |
Detailed Experimental Protocols
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol is adapted from established methodologies for assessing autophagy.
1. Cell Culture and Treatment:
-
Plate cells at a desired density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Compound C or vehicle control for the desired time period. To induce autophagy as a positive control, cells can be starved of nutrients (e.g., incubated in Earle's Balanced Salt Solution - EBSS) for 2-4 hours. To block autophagic flux and measure autophagosome accumulation, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of treatment.
2. Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
4. SDS-PAGE and Western Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or to the loading control is calculated to assess autophagosome formation. The level of p62 is normalized to the loading control to assess autophagic degradation.
Figure 2. Experimental workflow for Western blot analysis of autophagy markers.
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing cell viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours.
2. Compound Treatment:
-
Prepare serial dilutions of Compound C in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Compound C or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm can be subtracted.
6. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Figure 3. Workflow for the MTT cell viability assay.
Conclusion
The inhibition of AMPK has profound and context-dependent effects on autophagy and cell growth. By suppressing this central energy sensor, inhibitors like Compound C can modulate the mTOR pathway, leading to a decrease in autophagy and, in some cases, an increase in cell proliferation. The provided protocols and data serve as a foundational guide for researchers investigating the multifaceted roles of AMPK in cellular physiology and disease. A thorough understanding of these pathways is essential for the development of novel therapeutic strategies targeting cellular metabolism.
References
Preliminary Studies on AMPK Modulation in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The AMPK Signaling Pathway in Cancer
AMPK is a heterotrimeric protein composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio, a hallmark of energy stress. The upstream kinase, liver kinase B1 (LKB1), a known tumor suppressor, is a major activator of AMPK. Once activated, AMPK orchestrates a metabolic switch from anabolic to catabolic processes to restore energy homeostasis.
Key downstream effects of AMPK activation in the context of cancer include:
-
Inhibition of mTORC1 Signaling: AMPK directly phosphorylates and activates TSC2, a negative regulator of the mTORC1 complex, a central promoter of cell growth and proliferation.
-
Regulation of Autophagy: AMPK can initiate autophagy, a cellular recycling process that can either promote cancer cell survival under stress or lead to cell death.
-
Metabolic Reprogramming: AMPK activation promotes glucose uptake and glycolysis while inhibiting fatty acid and protein synthesis, crucial processes for rapidly dividing cancer cells.
-
Cell Cycle Arrest: AMPK can induce cell cycle arrest, thereby halting the proliferation of cancer cells.
The multifaceted role of AMPK in cancer is context-dependent, varying with tumor type, genetic background, and the tumor microenvironment.
// Nodes Metabolic_Stress [label="Metabolic Stress\n(e.g., Hypoxia, Glucose Deprivation)", fillcolor="#F1F3F4", fontcolor="#202124"]; LKB1 [label="LKB1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMP_ATP_Ratio [label="Increased AMP:ATP Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; TSC2 [label="TSC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis\n& Cell Growth", fillcolor="#F1F3F4", fontcolor="#202124"]; ULK1 [label="ULK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy", fillcolor="#F1F3F4", fontcolor="#202124"]; ACC [label="ACC", fillcolor="#FBBC05", fontcolor="#202124"]; Fatty_Acid_Synthesis [label="Fatty Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; PFKFB2 [label="PFKFB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Metabolic_Stress -> AMP_ATP_Ratio [color="#5F6368"]; AMP_ATP_Ratio -> AMPK [label="Activates", color="#34A853"]; LKB1 -> AMPK [label="Activates", color="#34A853"]; AMPK -> TSC2 [label="Activates", color="#34A853"]; TSC2 -> mTORC1 [label="Inhibits", color="#EA4335"]; mTORC1 -> Protein_Synthesis [label="Promotes", color="#34A853"]; AMPK -> ULK1 [label="Activates", color="#34A853"]; ULK1 -> Autophagy [label="Induces", color="#34A853"]; AMPK -> ACC [label="Inhibits", color="#EA4335"]; ACC -> Fatty_Acid_Synthesis [label="Promotes", color="#34A853"]; AMPK -> PFKFB2 [label="Activates", color="#34A853"]; PFKFB2 -> Glycolysis [label="Promotes", color="#34A853"]; AMPK -> p53 [label="Activates", color="#34A853"]; p53 -> Cell_Cycle_Arrest [label="Induces", color="#34A853"]; } caption: "AMPK Signaling Pathway in Cancer"
Quantitative Data on AMPK Modulators in Cancer Research
Due to the lack of specific data for "Ampk-IN-1," this section presents a summary of quantitative data for well-studied AMPK modulators to provide a comparative framework.
| Compound | Cancer Cell Line | Assay Type | IC50 / EC50 | Reference |
| Compound C | U87MG (Glioblastoma) | Viability Assay | ~10 µM | |
| T98G (Glioblastoma) | Viability Assay | ~10 µM | ||
| Metformin | Various | Proliferation Assay | Varies (mM range) | |
| AICAR | PC3 (Prostate) | Clonogenic Assay | 1 mM | |
| LNCaP (Prostate) | Spheroid Growth Assay | Concentration-dependent inhibition | ||
| A-769662 | HEK293 | AMPK Activation | A0.5 = 0.39±0.03 μM |
Experimental Protocols for Studying AMPK Modulators
The following are detailed methodologies for key experiments commonly used to evaluate the effects of AMPK modulators in cancer research.
Cell Viability and Proliferation Assays
Objective: To determine the effect of an AMPK modulator on cancer cell viability and proliferation.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., U87MG, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the AMPK modulator or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis for AMPK Pathway Activation
Objective: To assess the activation state of AMPK and its downstream targets.
Methodology:
-
Cell Lysis: Treat cells with the AMPK modulator for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
In Vitro Kinase Assay
Objective: To directly measure the enzymatic activity of AMPK in the presence of a modulator.
Methodology:
-
Immunoprecipitation: Immunoprecipitate endogenous AMPK from cell lysates using a pan-β-specific antibody.
-
Kinase Reaction:
-
Incubate the immunoprecipitated AMPK with a synthetic peptide substrate (e.g., SAMS peptide) in a kinase reaction buffer containing ATP and the test compound.
-
The reaction is typically carried out at 30°C for a set time.
-
-
Detection of Phosphorylation: Measure the incorporation of phosphate (B84403) into the substrate. This can be done using various methods, including:
-
Radiolabeling: Using [γ-³²P]ATP and measuring radioactivity.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the fold activation or inhibition of AMPK activity relative to a control.
// Nodes Start [label="Start: Hypothesis on AMPK Modulator", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Screening [label="In Vitro Screening\n(Cell Viability/Proliferation Assays)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mechanism_of_Action [label="Mechanism of Action Studies", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(pAMPK, pACC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kinase_Assay [label="In Vitro Kinase Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Downstream Pathway Analysis\n(e.g., mTOR, Autophagy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; In_Vivo_Studies [label="In Vivo Xenograft Models", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy_Toxicity [label="Efficacy and Toxicity Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End: Preclinical Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> In_Vitro_Screening [color="#5F6368"]; In_Vitro_Screening -> Mechanism_of_Action [label="Active Compounds", color="#5F6368"]; Mechanism_of_Action -> Western_Blot [color="#5F6368"]; Mechanism_of_Action -> Kinase_Assay [color="#5F6368"]; Mechanism_of_Action -> Pathway_Analysis [color="#5F6368"]; Western_Blot -> In_Vivo_Studies [color="#5F6368"]; Kinase_Assay -> In_Vivo_Studies [color="#5F6368"]; Pathway_Analysis -> In_Vivo_Studies [color="#5F6368"]; In_Vivo_Studies -> Efficacy_Toxicity [color="#5F6368"]; Efficacy_Toxicity -> End [color="#5F6368"]; } caption: "Experimental Workflow for AMPK Modulators"
Conclusion and Future Directions
The modulation of AMPK activity presents a promising, albeit complex, therapeutic strategy for cancer treatment. The dual role of AMPK as both a tumor suppressor and a promoter of cell survival necessitates a thorough understanding of its context-dependent functions. Preliminary studies on various AMPK modulators have provided valuable insights into the potential of targeting this pathway. Future research should focus on the development of highly specific and potent AMPK activators and inhibitors. A comprehensive preclinical evaluation, including the detailed experimental protocols outlined in this guide, is crucial for identifying promising drug candidates and for elucidating the precise mechanisms by which they exert their anti-cancer effects. Further investigation into the specific roles of different AMPK isoforms in various cancers will also be critical for developing targeted and effective therapies.
References
- 1. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular Pathways: Is AMPK a Friend or a Foe in Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Dual Role of AMPK in Cancer: from Experimental to Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ampk-IN-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ampk-IN-1, a potent activator of AMP-activated protein kinase (AMPK), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate the successful integration of this compound into your research.
Introduction to this compound and the AMPK Signaling Pathway
This compound is a small molecule activator of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining energy homeostasis.[1] AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[1] It is activated in response to cellular stresses that deplete ATP levels, such as glucose deprivation, hypoxia, and ischemia.[1]
Upon activation, AMPK initiates a cascade of events aimed at restoring cellular energy balance. It stimulates catabolic pathways that generate ATP, such as fatty acid oxidation and glycolysis, while simultaneously inhibiting anabolic, ATP-consuming processes like protein and fatty acid synthesis.[2][3] This "metabolic master switch" function makes AMPK a compelling therapeutic target for a range of diseases, including metabolic disorders and cancer.
This compound activates AMPK, leading to the phosphorylation of downstream targets such as Acetyl-CoA Carboxylase (ACC) and eukaryotic Elongation Factor 2 (eEF2).
Quantitative Data for this compound and Analogs
The following table summarizes key quantitative data for this compound and its structural analogs, providing a reference for effective concentrations in various experimental settings.
| Compound | Assay Type | Cell Line/System | EC50/IC50 | Observed Effects |
| This compound | In vitro kinase assay (α2β2γ1 isoform) | N/A | 551 nM (EC50) | Direct activation of AMPK. |
| ACC phosphorylation | Mouse epitrochlearis muscle | 5 µM | Increased phosphorylation of ACC after 60 minutes. | |
| eEF2 phosphorylation | MEF cells | 0-10 µM | Dose-dependent increase in eEF2 phosphorylation after 60 minutes. | |
| BI-9774 | ADP-Glo kinase assay (α1β1γ1) | Human AMPK | 64 nM (EC50) | Potent pan-AMPK activation. |
| GLUT4 translocation assay | L6 cells (rat) | 8 nM (EC50) | Increased glucose uptake. | |
| ACC phosphorylation | HepG2 cells | 83.2 nM (EC50) | Potent cellular activation of AMPK. | |
| GSK621 | Cell proliferation | AML cell lines | 13-30 µM (IC50) | Reduced proliferation and increased apoptosis after 4 days. |
| Autophagy induction | AML cell lines | 30 µM | Induction of autophagy after 24 hours. | |
| Apoptosis induction | Melanoma cells (A375, WM-115, SK-Mel-2) | Not specified | Activation of caspase-3/-9 and apoptosis. |
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution:
-
Solvent: this compound is soluble in DMSO. For in vitro experiments, prepare a stock solution of 10 mM in newly opened, anhydrous DMSO.
-
Preparation: To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound (MW: 431.87 g/mol ) in 1 mL of DMSO. Use ultrasonic agitation if necessary to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.
General Cell Culture Treatment Protocol
This protocol provides a general guideline for treating cultured cells with this compound. Optimal conditions, including cell density, concentration of this compound, and incubation time, should be determined empirically for each cell line and experimental endpoint.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase and will not become over-confluent during the experiment.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of working solutions by diluting the stock solution in fresh, pre-warmed cell culture medium to the desired final concentrations. A typical starting concentration range for dose-response experiments is 0.1 µM to 10 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (e.g., DMSO at a final concentration that does not exceed 0.1%).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from 30 minutes for observing rapid phosphorylation events to 24-72 hours for assessing effects on cell viability or autophagy.
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as Western blotting, cell viability assays, or autophagy assessment.
Protocol for Assessing AMPK Activation by Western Blot
This protocol details the steps to measure the activation of AMPK by detecting the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and its downstream target, ACC, at Serine 79 (p-ACC Ser79).
-
Cell Treatment: Treat cells with this compound as described in the general protocol (Section 3.2). A typical starting point is 5 µM for 1 hour.
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC, diluted in blocking buffer according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol for Cell Viability Assay (MTT/MTS Assay)
This protocol describes how to assess the effect of this compound on cell viability using a tetrazolium-based colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol for Autophagy Assessment
Activation of AMPK is known to induce autophagy. This can be assessed by monitoring the formation of autophagosomes, which can be visualized by the conversion of LC3-I to LC3-II via Western blot or by fluorescence microscopy of GFP-LC3 puncta.
-
Cell Treatment: Treat cells with this compound (e.g., 5-10 µM) for a duration of 6-24 hours. It is recommended to include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle). To assess autophagic flux, a lysosomal inhibitor such as bafilomycin A1 (100 nM) or chloroquine (B1663885) (50 µM) should be added for the last 2-4 hours of the this compound treatment.
-
Western Blot for LC3-II:
-
Prepare cell lysates as described in the Western blot protocol (Section 3.3).
-
Perform SDS-PAGE using a higher percentage acrylamide (B121943) gel (e.g., 15%) to resolve LC3-I and LC3-II.
-
Probe the membrane with an antibody against LC3. An increase in the LC3-II/LC3-I ratio, and a further accumulation of LC3-II in the presence of a lysosomal inhibitor, indicates an induction of autophagic flux.
-
-
Fluorescence Microscopy for GFP-LC3 Puncta:
-
Transfect cells with a GFP-LC3 expression vector 24 hours prior to treatment.
-
Treat the cells with this compound as described above.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and mount on slides with a DAPI-containing mounting medium.
-
Visualize the cells using a fluorescence microscope. An increase in the number of green puncta per cell indicates the formation of autophagosomes.
-
Visualizations
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by this compound.
Experimental Workflow for Assessing AMPK Activation
Caption: General experimental workflow for using this compound.
Logical Relationship: this compound Mechanism of Action
Caption: Mechanism of action of this compound in cells.
References
Ampk-IN-1: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampk-IN-1, also known as Compound 991, is a potent, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation stimulates catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP, making it a key therapeutic target for metabolic diseases, cancer, and inflammation.[3] These application notes provide a comprehensive overview of the dosage and administration of this compound for in vivo studies, summarizing available data and offering detailed experimental protocols.
Note on In Vivo Use: Direct in vivo administration of this compound has been associated with significant adverse effects, which may limit its direct application in animal models.[4][5] Recent research has focused on novel delivery systems, such as nanoparticles, to mitigate toxicity and improve tissue-specific targeting. Researchers should exercise caution and conduct thorough dose-response and toxicity studies before proceeding with extensive in vivo experiments.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant AMPK activators to provide a comparative reference for experimental design.
Table 1: this compound (Compound 991) In Vitro and Ex Vivo Activity
| Parameter | Value | System | Reference |
| EC50 | 551 nM (for α2β2γ1 isoform) | Cell-free assay | N/A |
| Effective Concentration | 5 µM | Mouse epitrochlearis muscle (ex vivo) | |
| Observed Effect | Increased phosphorylation of Acetyl-CoA Carboxylase (ACC) | Mouse epitrochlearis muscle (ex vivo) |
Table 2: In Vivo Data for this compound (Compound 991) via Nanoparticle Delivery
| Animal Model | Administration Route | Dosage | Vehicle | Key Findings | Reference |
| D2-mdx mice (DMD model) | Intravenous | Not specified for compound | PLGA Nanoparticles | Reduced inflammation and fibrosis in gastrocnemius and diaphragm |
Table 3: In Vivo Dosage and Administration of Other Direct AMPK Activators
| Compound | Animal Model | Administration Route | Dosage | Vehicle | Reference |
| A-769662 | Sprague-Dawley Rats | Intraperitoneal (i.p.) | 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | |
| Metformin | Diabetic Mice | Oral | 300 mg/kg/day | Not specified |
Signaling Pathways and Experimental Workflows
AMPK Signaling Pathway
AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. Its activation is triggered by an increase in the cellular AMP:ATP ratio. Upstream kinases, such as LKB1 and CaMKKβ, phosphorylate the α subunit at threonine 172, leading to a cascade of downstream effects that restore energy balance.
Caption: AMPK signaling cascade.
General In Vivo Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of an AMPK activator in a mouse model.
Caption: In vivo experimental workflow.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration (General Guidance)
This protocol is adapted from formulations used for other small molecule AMPK activators and should be optimized for this compound, with careful consideration of its solubility and potential for precipitation.
Materials:
-
This compound (Compound 991)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution. This stock solution can be stored at -20°C for short-term use.
-
-
Formulate Final Dosing Solution (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):
-
Caution: Prepare fresh on the day of use.
-
In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock solution. Vortex thoroughly until the solution is clear.
-
Add 0.5 volumes of Tween 80. Vortex again to ensure complete mixing.
-
Add 4.5 volumes of sterile saline to reach the final desired concentration. Vortex until the solution is a clear, homogenous suspension.
-
Visually inspect the solution for any precipitation before administration.
-
-
Vehicle Control:
-
Prepare a vehicle-only control solution using the same percentages of DMSO, PEG300, Tween 80, and saline, but without this compound.
-
Protocol 2: Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared this compound dosing solution and vehicle control
-
Mice (e.g., C57BL/6, db/db)
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.
-
Gently restrain the mouse, exposing the abdominal area.
-
-
Injection:
-
Draw the calculated volume of the this compound solution or vehicle into the syringe.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 15-20 degree angle to avoid puncturing the internal organs.
-
Inject the solution smoothly and withdraw the needle.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Assessment of AMPK Activation in Tissues via Western Blot
Materials:
-
Collected tissues (e.g., liver, skeletal muscle)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Tissue Lysis and Protein Quantification:
-
Homogenize collected tissues in ice-cold RIPA buffer.
-
Centrifuge the lysates at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
References
- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nanoparticle delivery of AMPK activator 991 prevents its toxicity and improves muscle homeostasis in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty Acid Oxidation Using Ampk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] When activated by low cellular energy levels, AMPK stimulates catabolic processes that generate ATP, such as fatty acid oxidation (FAO), while inhibiting anabolic, ATP-consuming pathways like fatty acid synthesis.[3][4] This makes AMPK a compelling therapeutic target for metabolic diseases, including obesity and type 2 diabetes.[5] Ampk-IN-1 is a potent activator of AMPK, with an EC50 of 551 nM for the α2β2γ1 isoform, that induces the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC). This document provides detailed application notes and experimental protocols for utilizing this compound to investigate its effects on fatty acid oxidation in various research settings.
Mechanism of Action
This compound allosterically activates AMPK, leading to the phosphorylation of key downstream targets that regulate fatty acid metabolism. A primary target is ACC, the rate-limiting enzyme in fatty acid synthesis. AMPK phosphorylates and inactivates ACC, which leads to a decrease in the levels of malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. By reducing malonyl-CoA levels, this compound relieves the inhibition of CPT1, thereby promoting the uptake and oxidation of fatty acids in the mitochondria.
Data Presentation
The following tables summarize quantitative data on the effects of AMPK activation on fatty acid oxidation and related metabolic parameters.
Table 1: Effect of this compound (Compound 991) on Fatty Acid Oxidation in Primary Hepatocytes
| Treatment Group | Concentration (µM) | Fatty Acid Oxidation Rate (nmol/h/mg protein) | Fold Change vs. Control |
| Control (Vehicle) | - | 1.5 ± 0.2 | 1.0 |
| This compound | 1 | 2.8 ± 0.3 | 1.9 |
| This compound | 10 | 4.2 ± 0.4 | 2.8 |
Data is hypothetical and for illustrative purposes, based on typical results from similar experiments.
Table 2: this compound Specifications
| Property | Value | Reference |
| EC50 (AMPK α2β2γ1) | 551 nM | |
| Molecular Formula | C24H18ClN3O3 | |
| Molecular Weight | 431.87 g/mol | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Herein are detailed protocols for assessing the impact of this compound on fatty acid oxidation.
Protocol 1: In Vitro AMPK Activation and Downstream Signaling
This protocol details the treatment of cells with this compound and subsequent analysis of AMPK pathway activation.
Materials:
-
Cell culture medium and supplements
-
This compound (prepare stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). A typical concentration range to test is 0.1 to 10 µM. Incubate for the desired time (e.g., 1-24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Radiometric Fatty Acid Oxidation Assay
This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO2 and acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
Cells or tissue homogenates
-
This compound
-
[1-14C]Palmitate
-
Bovine serum albumin (BSA), fatty acid-free
-
L-carnitine
-
Reaction buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Perchloric acid (PCA)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-14C]palmitate complexed to BSA.
-
Cell/Tissue Preparation:
-
Cells: Seed cells in a multi-well plate. On the day of the assay, pre-incubate the cells with this compound or vehicle in serum-free medium for a designated time.
-
Tissues: Homogenize fresh or frozen tissue in an appropriate buffer.
-
-
Initiation of Reaction: Add the reaction buffer containing the [1-14C]palmitate-BSA complex and L-carnitine to the cells or tissue homogenates.
-
Incubation: Incubate the samples at 37°C for a specific period (e.g., 1-3 hours). To capture the produced 14CO2, a filter paper soaked in a CO2 trapping agent (e.g., NaOH) can be placed in the sealed wells or tubes.
-
Termination of Reaction: Stop the reaction by adding cold PCA.
-
Measurement of Radioactivity:
-
CO2: Transfer the filter paper to a scintillation vial with a scintillation cocktail and count the radioactivity.
-
Acid-Soluble Metabolites (ASMs): Centrifuge the PCA-treated samples to pellet the precipitated macromolecules. Transfer the supernatant (containing ASMs) to a scintillation vial and count the radioactivity.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation as nmol of [1-14C]palmitate converted to CO2 and ASMs per unit of time per mg of protein.
Protocol 3: Extracellular Flux Analysis of Fatty Acid Oxidation
This method uses an extracellular flux analyzer to measure the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration fueled by fatty acids.
Materials:
-
Extracellular flux analyzer and corresponding cell culture plates
-
Seahorse XF Base Medium (or similar)
-
L-carnitine
-
Palmitate-BSA conjugate
-
This compound
-
Etomoxir (CPT1 inhibitor, as a control)
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Seeding: Seed cells in the extracellular flux analyzer culture plate and allow them to adhere.
-
Pre-treatment: On the day of the assay, replace the culture medium with the assay medium supplemented with L-carnitine and substrate-of-interest (e.g., palmitate-BSA). Pre-incubate the cells with this compound or vehicle.
-
Assay Setup: Place the cell culture plate in the extracellular flux analyzer and follow the manufacturer's instructions for calibration and setup.
-
Measurement of Basal OCR: Measure the basal OCR to establish a baseline.
-
Compound Injections: Sequentially inject compounds to assess fatty acid oxidation-dependent respiration. A typical injection strategy includes:
-
Port A: this compound or vehicle
-
Port B: Etomoxir (to confirm that the measured OCR is due to fatty acid oxidation)
-
Port C & D: Oligomycin, FCCP, and Rotenone/Antimycin A (for a mitochondrial stress test to assess maximal respiration and spare respiratory capacity).
-
-
Data Analysis: Analyze the OCR data to determine the rates of basal and maximal respiration in the presence and absence of this compound and after the inhibition of fatty acid oxidation with etomoxir.
Visualizations
Caption: AMPK signaling pathway in fatty acid oxidation.
Caption: Workflow for radiometric fatty acid oxidation assay.
Caption: Workflow for extracellular flux analysis of FAO.
References
- 1. promega.com [promega.com]
- 2. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of fatty acid synthesis and oxidation by the AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AMPK couples plasma renin to cellular metabolism by phosphorylation of ACC1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of AMPK-IN-1 in Glucose Uptake Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to AMPK and Glucose Uptake
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic processes, including glucose homeostasis.[1][2][3] Activation of AMPK in response to low cellular energy levels (e.g., increased AMP/ATP ratio) initiates a cascade of events to restore energy balance.[1][3] One of the key downstream effects of AMPK activation is the stimulation of glucose uptake into cells, primarily through the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and adipose tissues. This makes AMPK an attractive therapeutic target for metabolic diseases such as type 2 diabetes.
Ampk-IN-1 is understood to be a potent activator of AMPK. By stimulating AMPK, this compound is expected to enhance glucose uptake in various cell types, making it a valuable tool for studying glucose metabolism and for the development of novel therapeutics. These application notes provide a framework for utilizing this compound in in vitro glucose uptake assays.
Signaling Pathway of AMPK-Mediated Glucose Uptake
Upon activation by cellular stress (e.g., exercise, hypoxia) or pharmacological activators, AMPK phosphorylates several downstream targets to promote ATP-producing pathways and inhibit ATP-consuming pathways. A key mechanism for increasing glucose uptake involves the phosphorylation of TBC1D1 and AS160 (TBC1D4), which in turn promotes the translocation of GLUT4-containing vesicles to the cell surface, thereby facilitating glucose entry into the cell.
Figure 1: Simplified signaling pathway of AMPK-mediated glucose uptake.
Quantitative Data Summary
The following tables summarize representative data from studies using known AMPK activators, such as AICAR and phenformin, to illustrate the expected effects on glucose uptake. Note: These values are for reference only and the actual effective concentrations and magnitudes of response for this compound must be determined experimentally.
Table 1: Effect of AMPK Activators on Glucose Uptake in Different Cell Lines
| Cell Line | AMPK Activator | Concentration | Incubation Time | Fold Increase in Glucose Uptake (vs. Control) | Reference |
| H9c2 Cardiomyocytes | Phenformin | 10 mmol/L | 2 hours | ~2.5-fold | |
| 3T3-L1 Adipocytes | AICAR | 0.5 - 2 mmol/L | 30 - 60 min | Significant increase | |
| L6 Myotubes | Isoeugenol | 10 µM | 1 hour | Significant increase | |
| Isolated Rat Muscle | AICAR | 2 mmol/L | 60 min | Significant increase |
Table 2: IC50 and EC50 Values for Common AMPK Modulators
| Compound | Action | Target | IC50 / EC50 |
| Compound C | Inhibitor | AMPK | ~40 µmol/L |
| AICAR | Activator | AMPK (indirect) | 0.5 - 2 mmol/L (in cells) |
| Phenformin | Activator | AMPK (indirect) | 1 - 10 mmol/L (in cells) |
| This compound | Activator | AMPK | To be determined |
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay in Adherent Cells (e.g., L6 Myotubes, C2C12 Myotubes, 3T3-L1 Adipocytes)
This protocol utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG) for a non-radioactive, cell-based glucose uptake assay.
Materials:
-
Adherent cells (e.g., L6, C2C12, 3T3-L1)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free, glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, 25 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
2-NBDG stock solution (e.g., 10 mg/mL in DMSO)
-
Insulin (B600854) stock solution (positive control)
-
Compound C stock solution (AMPK inhibitor, optional control)
-
Phloretin (B1677691) (glucose transporter inhibitor, optional control)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~465/540 nm) or fluorescence microscope
Experimental Workflow:
Figure 2: General experimental workflow for a 2-NBDG glucose uptake assay.
Procedure:
-
Cell Seeding and Differentiation:
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
For cell lines like C2C12 or L6, differentiate myoblasts into myotubes by switching to a low-serum differentiation medium for 4-6 days.
-
-
Serum Starvation:
-
On the day of the experiment, remove the culture medium and wash the cells once with PBS.
-
Incubate the cells in serum-free, low-glucose (1 g/L) DMEM for 4-6 hours at 37°C.
-
-
Pre-incubation with Compounds:
-
Remove the starvation medium and wash the cells twice with warm, glucose-free KRH buffer.
-
Add 90 µL of glucose-free KRH buffer containing the desired concentrations of this compound, vehicle control (DMSO), insulin (e.g., 100 nM, as a positive control), and/or inhibitors (e.g., Compound C) to the respective wells.
-
Incubate for 1-2 hours at 37°C. This time should be optimized for this compound.
-
-
Glucose Uptake:
-
Prepare a 2-NBDG working solution in glucose-free KRH buffer. The final concentration of 2-NBDG should be optimized, but a starting point of 100-400 µM is common.
-
Add 10 µL of the 2-NBDG working solution to each well (for a final volume of 100 µL).
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Stopping the Assay and Washing:
-
To stop the glucose uptake, aspirate the 2-NBDG containing medium.
-
Immediately wash the cells three times with 200 µL of ice-cold PBS to remove extracellular 2-NBDG.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS or cell lysis buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~465 nm and emission at ~540 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal to the protein content in each well (e.g., using a BCA or Bradford assay) to account for variations in cell number.
-
Express the data as a fold change relative to the vehicle-treated control group.
-
Protocol 2: Radiolabeled 2-Deoxyglucose Uptake Assay
This protocol uses radiolabeled 2-deoxy-D-[³H]glucose, a classic and highly sensitive method for measuring glucose uptake.
Materials:
-
All materials from Protocol 1, except for 2-NBDG and the fluorescence plate reader.
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding, Differentiation, and Serum Starvation: Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Compounds: Follow step 3 from Protocol 1.
-
Glucose Uptake:
-
Prepare a glucose uptake solution in KRH buffer containing 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 1 mM).
-
Remove the pre-incubation buffer and add 100 µL of the glucose uptake solution to each well.
-
Incubate for 10-20 minutes at 37°C.
-
-
Stopping the Assay and Washing:
-
To stop the uptake, aspirate the radioactive medium.
-
Immediately wash the cells three times with 200 µL of ice-cold PBS containing a glucose transport inhibitor like phloretin (20 µM) to prevent glucose efflux.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein content of each well.
-
Express the data as a fold change relative to the vehicle-treated control group.
-
Conclusion
This compound holds promise as a tool for investigating the role of AMPK in glucose metabolism. The protocols and information provided here offer a comprehensive starting point for researchers to design and execute glucose uptake assays. It is imperative to perform thorough validation and optimization experiments to determine the specific effects and optimal working conditions of this compound in the chosen cellular model. These studies will be critical in elucidating its potential as a modulator of cellular glucose homeostasis.
References
Ampk-IN-1: A Potent Tool for Investigating Mitochondrial Biogenesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ampk-IN-1, also known as Compound 991, is a potent and direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its ability to specifically activate AMPK makes it an invaluable tool for studying the intricate processes governed by this key metabolic sensor, particularly mitochondrial biogenesis. These application notes provide a comprehensive guide for utilizing this compound to investigate and modulate mitochondrial biogenesis in various research settings.
Mechanism of Action: this compound allosterically activates AMPK by binding to the α subunit of the heterotrimeric complex. This activation mimics the effects of cellular energy stress, initiating a signaling cascade that culminates in the increased expression of genes involved in mitochondrial biogenesis and function.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on mitochondrial biogenesis.
| Parameter | Treatment | Fold Change/Increase | Cell Type | Reference |
| Mitochondrial DNA Abundance | 24-hour treatment with this compound ("991") | 30% increase | Not specified | [1] |
| Isocitrate Dehydrogenase 2 (IDH2) Staining | 24-hour treatment with this compound ("991") | Increased | Not specified | [1] |
Signaling Pathway
Activation of AMPK by this compound triggers a well-defined signaling pathway leading to mitochondrial biogenesis. The diagram below illustrates the key components of this pathway.
Caption: this compound signaling pathway for mitochondrial biogenesis.
Experimental Protocols
The following are detailed protocols for key experiments to assess mitochondrial biogenesis induced by this compound.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to induce mitochondrial biogenesis.
Materials:
-
Cell line of interest (e.g., HeLa, C2C12 myoblasts, primary hepatocytes)
-
Complete cell culture medium
-
This compound (Compound 991)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
On the day of treatment, dilute the this compound stock solution in fresh, pre-warmed complete culture medium to the desired final concentration. A starting concentration range of 1-10 µM is recommended, with a 24-hour incubation period as a starting point. Optimization for specific cell lines is advised.
-
Prepare a vehicle control with an equivalent concentration of DMSO in the culture medium.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., qPCR, Western blot, citrate (B86180) synthase assay, or imaging).
Quantification of Mitochondrial DNA (mtDNA) by qPCR
Objective: To measure the relative amount of mtDNA compared to nuclear DNA (nDNA) as an indicator of mitochondrial biogenesis.
Materials:
-
Genomic DNA isolation kit
-
Primers for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M or GAPDH)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
Protocol:
-
Isolate total genomic DNA from this compound-treated and control cells using a commercial kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using a spectrophotometer.
-
Prepare qPCR reactions in triplicate for each sample, with separate reactions for the mitochondrial and nuclear gene targets. Each reaction should contain:
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers (final concentration of 200-500 nM)
-
Genomic DNA template (10-50 ng)
-
Nuclease-free water to the final volume
-
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method. The Ct value for the mitochondrial gene is normalized to the Ct value of the nuclear gene for each sample. The relative mtDNA content is then calculated relative to the vehicle-treated control.
Citrate Synthase Activity Assay
Objective: To measure the activity of citrate synthase, a key enzyme in the mitochondrial matrix, as a marker of mitochondrial content.
Materials:
-
Citrate synthase activity assay kit (commercially available)
-
Cell lysis buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
Harvest this compound-treated and control cells and wash with ice-cold PBS.
-
Lyse the cells according to the protocol provided with the citrate synthase activity assay kit.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Perform the citrate synthase activity assay in a 96-well plate according to the kit manufacturer's instructions. This typically involves mixing the cell lysate with a reaction mixture containing acetyl-CoA and oxaloacetate and measuring the rate of a colorimetric or fluorometric product formation over time.
-
Normalize the citrate synthase activity to the total protein concentration of the lysate.
Western Blot Analysis of Mitochondrial Biogenesis Markers
Objective: To detect changes in the protein expression of key regulators and markers of mitochondrial biogenesis.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PGC-1α, TFAM, NRF1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibody details:
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualization of Mitochondria with MitoTracker Staining
Objective: To visualize changes in mitochondrial mass and morphology using a fluorescent dye.
Materials:
-
MitoTracker dye (e.g., MitoTracker Red CMXRos)
-
Live-cell imaging medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat the cells with this compound or vehicle control as described in Protocol 1.
-
Towards the end of the treatment period, prepare a working solution of MitoTracker dye in pre-warmed live-cell imaging medium (typically 100-500 nM).
-
Remove the treatment medium and incubate the cells with the MitoTracker-containing medium for 15-30 minutes at 37°C.
-
Wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets.
-
Analyze the images to assess changes in mitochondrial fluorescence intensity and network morphology.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound on mitochondrial biogenesis.
References
- 1. AMPK promotes lysosomal and mitochondrial biogenesis via folliculin:FNIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PGC1A Antibody (3G6) | Cell Signaling Technology [cellsignal.com]
- 3. TFAM Polyclonal Antibody (PA5-23776) [thermofisher.com]
- 4. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for Assessing Autophagy Induction with Ampk-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. The AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism and has been identified as a crucial regulator of autophagy.[1][2] Ampk-IN-1 is a potent and selective activator of AMPK, making it a valuable tool for studying the intricate relationship between cellular energy status and autophagy. This application note provides a comprehensive protocol for utilizing this compound to induce autophagy in cultured mammalian cells and details the subsequent assessment of autophagic activity through Western blotting and immunofluorescence microscopy.
Mechanism of Action: this compound and Autophagy Induction
This compound activates AMPK, which in turn can induce autophagy through multiple mechanisms. A primary pathway involves the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key negative regulator of autophagy.[3][4] Activated AMPK can directly phosphorylate and activate the Unc-51 like autophagy activating kinase 1 (ULK1) complex, a critical initiator of autophagosome formation.[1] Furthermore, AMPK can influence later stages of autophagy, including autophagosome-lysosome fusion. The signaling cascade initiated by this compound provides a robust method for studying the molecular machinery of autophagy.
Signaling Pathway Diagram
References
A Comparative Guide to AMPK Inhibition: Lentiviral shRNA Knockdown versus Pharmacological Treatment with Ampk-IN-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, playing a critical role in metabolism, cell growth, and stress resistance.[1][2] Its central role in these processes has made it a key target for research in metabolic disorders, cancer, and other diseases.[2] Researchers looking to probe the function of AMPK or to validate it as a therapeutic target typically turn to two primary methods of inhibition: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules.
This document provides a detailed comparative analysis of these two approaches, focusing on lentiviral shRNA-mediated knockdown of AMPK and treatment with a representative potent and selective AMPK inhibitor. While the user requested information on "Ampk-IN-1," this specific name does not correspond to a widely characterized inhibitor in the scientific literature. Therefore, for the purpose of providing a detailed and accurate protocol, we will refer to a well-documented and selective AMPK inhibitor, BAY-3827, as a representative compound.[3][4] The principles and protocols described can be adapted for other specific inhibitors.
We present a comprehensive overview of the mechanisms, efficacy, and potential off-target effects of each method. This is supplemented with structured data tables for easy comparison, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows to guide researchers in selecting the most appropriate method for their experimental objectives.
Comparative Analysis: Lentiviral shRNA Knockdown vs. Small Molecule Inhibition
The choice between genetic and pharmacological inhibition of AMPK depends heavily on the specific research question. Lentiviral shRNA offers a method for stable, long-term suppression of AMPK expression, while small molecule inhibitors provide acute and often reversible inhibition of its kinase activity.
Mechanism of Action
-
Lentiviral shRNA Knockdown: This method involves the delivery of a short hairpin RNA sequence targeting the mRNA of an AMPK subunit (e.g., the catalytic α1 or α2 subunit) into cells via a lentiviral vector. This leads to the degradation of the target mRNA, thereby preventing the synthesis of the AMPK protein. This approach effectively removes the entire protein, including its scaffolding function, which can be crucial for protein-protein interactions.
-
This compound (Represented by BAY-3827): Small molecule inhibitors like BAY-3827 are designed to bind to the AMPK protein and inhibit its catalytic activity. These are typically ATP-competitive inhibitors that block the phosphorylation of downstream targets. This method leaves the AMPK protein intact, allowing for the study of its non-catalytic functions.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for both methodologies, providing a direct comparison of their typical efficacy and characteristics.
| Feature | Lentiviral shRNA Knockdown of AMPK | Pharmacological Inhibition (e.g., BAY-3827) |
| Target | AMPK mRNA (leading to protein depletion) | AMPK protein (catalytic activity) |
| Typical Efficacy | 40-99% knockdown of protein expression | >90% inhibition of kinase activity |
| Duration of Effect | Stable and long-term (weeks to months) | Transient and reversible (hours to days) |
| Onset of Effect | Slower (requires transcription, translation, and protein turnover; typically 48-72 hours) | Rapid (minutes to hours) |
| Specificity | Can be highly specific to the targeted AMPK isoform. Potential for off-target effects due to unintended mRNA binding. | Varies by inhibitor. Older inhibitors like Compound C have significant off-target effects. Newer inhibitors like BAY-3827 are more selective. |
| Dose-Response | Dependent on multiplicity of infection (MOI) and promoter strength. | Easily titratable for precise dose-response studies. |
| Reversibility | Generally considered irreversible in stable cell lines. | Reversible upon washout of the compound. |
| Cellular Context | Can be used to create stable knockdown cell lines for chronic studies. | Ideal for studying acute signaling events and temporal dynamics. |
| Parameter | Lentiviral shRNA Knockdown of AMPKα1/α2 | Pharmacological Inhibition with BAY-3827 |
| Reported Knockdown/Inhibition Efficiency | AMPKα1: 63% (HEK293), 49% (NIH3T3) AMPKα2: 72% (HEK293), 44% (NIH3T3) | IC50 of 1.4 nM (low ATP) and 15 nM (high ATP) in cell-free assays |
| Potential Off-Target Effects | Can induce an interferon response or saturate the endogenous RNAi machinery. | BAY-3827 can inhibit RSK isoforms at similar potencies to AMPK. |
| Considerations for In Vivo Use | Can be used to generate transgenic animals with stable knockdown. | Requires consideration of pharmacokinetics, pharmacodynamics, and bioavailability. |
Experimental Protocols
Protocol 1: Lentiviral shRNA-Mediated Knockdown of AMPK
This protocol outlines the steps for producing lentiviral particles and transducing a target cell line to achieve stable knockdown of AMPK.
Materials:
-
HEK293T cells for lentiviral packaging
-
Lentiviral vector containing shRNA targeting an AMPK subunit (e.g., PRKAA1 or PRKAA2)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent
-
High-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Target cells for transduction
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
Phosphate-buffered saline (PBS)
-
0.45 µm filter
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate at 37°C with 5% CO2 overnight.
Day 2: Transfection of HEK293T Cells
-
In separate tubes, dilute the lentiviral shRNA vector and packaging plasmids in serum-free medium.
-
Add the transfection reagent to the diluted DNA and incubate according to the manufacturer's protocol to allow complex formation.
-
Add the transfection complexes to the HEK293T cells and gently swirl the plate.
-
Incubate at 37°C with 5% CO2.
Day 3: Change of Medium
-
After 12-16 hours, carefully remove the transfection medium and replace it with fresh, complete growth medium.
Day 4-5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter. The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Plate the target cells in a 6-well plate so they are 50-60% confluent on the day of transduction.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium at a final concentration of 4-8 µg/mL.
-
Remove the medium from the target cells and add the transduction medium containing the desired amount of viral supernatant (a range of MOIs should be tested).
-
Incubate at 37°C with 5% CO2 for 18-24 hours.
Day 7 and Onward: Selection and Validation
-
Replace the virus-containing medium with fresh complete growth medium.
-
After 24-48 hours, begin selection by adding the appropriate concentration of puromycin to the medium.
-
Replace the selection medium every 2-3 days until resistant colonies are formed.
-
Expand the resistant colonies and validate the knockdown of AMPK protein expression by Western blotting and functional assays (e.g., phosphorylation of ACC).
Protocol 2: Pharmacological Inhibition of AMPK with this compound (Represented by BAY-3827)
This protocol provides a general procedure for treating cultured cells with a small molecule AMPK inhibitor.
Materials:
-
Target cells
-
Complete growth medium
-
AMPK inhibitor (e.g., BAY-3827) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., antibodies for Western blotting)
Procedure:
1. Determination of Optimal Inhibitor Concentration (Dose-Response Curve)
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the AMPK inhibitor in complete growth medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Remove the medium from the cells and add the medium containing the different inhibitor concentrations.
-
Incubate for a predetermined time (e.g., 1-24 hours).
-
Lyse the cells and perform a Western blot to assess the phosphorylation of a downstream AMPK target (e.g., p-ACC) to determine the IC50.
-
Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) in parallel to assess cytotoxicity.
2. Experimental Treatment
-
Seed cells and grow to the desired confluency.
-
Prepare the AMPK inhibitor at the predetermined optimal, non-toxic concentration in complete growth medium.
-
Remove the existing medium and add the inhibitor-containing medium.
-
Incubate for the desired duration of the experiment.
-
Proceed with cell lysis and downstream analysis to assess the effects of AMPK inhibition on the pathway of interest.
Visualizations
AMPK Signaling Pathway
Caption: A simplified diagram of the AMPK signaling pathway.
Experimental Workflow for Lentiviral shRNA Knockdown
Caption: The experimental workflow for lentiviral shRNA knockdown.
Experimental Workflow for Small Molecule Inhibitor Treatment
Caption: The workflow for small molecule inhibitor treatment.
Conclusion
References
Troubleshooting & Optimization
Ampk-IN-1 solubility and stability issues
Welcome to the technical support center for AMPK-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an activator of AMP-activated protein kinase (AMPK), a crucial enzyme in regulating cellular energy homeostasis. It has an EC50 of 551 nM for the α2β2γ1 isoform of AMPK.[1] Activation of AMPK by this compound leads to the phosphorylation of downstream targets, such as acetyl-CoA carboxylase (ACC), which in turn shifts cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The primary recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] For many kinase inhibitors, which are often lipophilic, preparing a high-concentration stock solution in an organic solvent like DMSO is standard practice before diluting into aqueous experimental media.[2][3]
Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer/media. What should I do?
A3: Precipitation upon dilution into an aqueous solution is a common issue for hydrophobic small molecules and indicates that the compound's solubility limit in the aqueous buffer has been exceeded. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your assay.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. A gradual change in solvent polarity can help maintain solubility.
-
Use Co-solvents and Surfactants for in vivo studies: For animal studies, a common formulation involves dissolving the compound in DMSO first, then adding co-solvents like PEG300 and a surfactant like Tween-80 before adding saline.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help in dissolving the compound.
-
Ensure Low Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: How should I store this compound stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Form: Store the powdered form of the compound at -20°C for up to 3 years.
-
Stock Solutions in DMSO:
-
For long-term storage, store aliquots at -80°C for up to 6 months.
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month.
-
-
Handling: It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.
Solubility and Storage Data
The following tables summarize the available solubility and recommended storage conditions for this compound.
| Solvent | Concentration | Notes |
| DMSO | 25 mg/mL (57.89 mM) | Ultrasonic treatment may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| Storage Condition | Form | Duration |
| -80°C | In DMSO | 6 months |
| -20°C | In DMSO | 1 month |
| -20°C | Solid Powder | 3 years |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low biological activity observed | Compound degradation due to improper storage. | Ensure this compound has been stored according to the recommended conditions. Prepare fresh stock solutions if degradation is suspected. |
| Precipitation of the compound in the experimental medium. | Visually inspect for precipitates. If present, refer to the FAQ on preventing precipitation. Consider preparing fresh dilutions immediately before use. | |
| Incorrect concentration of the stock solution. | Verify calculations and ensure the compound was fully dissolved in the initial stock solution. | |
| Inconsistent experimental results | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the stock solution. Gentle warming (37°C) and vortexing or sonication can aid dissolution in DMSO. Always visually inspect the solution for any particulate matter before use. |
| Degradation of the compound in the experimental medium over time. | Prepare fresh working solutions for each experiment. For longer experiments, consider the stability of this compound in your specific medium by performing a time-course experiment and analyzing for compound integrity via HPLC. | |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | |
| Cell toxicity observed | High concentration of DMSO in the final working solution. | Ensure the final DMSO concentration in cell-based assays is below 0.5%, and ideally at or below 0.1%. Always include a vehicle-only control. |
| On-target or off-target toxicity of this compound. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 431.55 g/mol .
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for several minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C for a short period can also be applied.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Western Blot Analysis of AMPK Activation
Objective: To assess the activation of AMPK in cultured cells treated with this compound by detecting the phosphorylation of AMPKα at Threonine 172.
Materials:
-
Cultured cells of interest
-
This compound (10 mM stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibodies overnight at 4°C. Following washes, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities for phospho-AMPKα and total AMPKα. Normalize the phospho-AMPKα signal to the total AMPKα signal to determine the extent of AMPK activation.
Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Troubleshooting workflow for this compound experimental issues.
References
Technical Support Center: Investigating Off-Target Effects of Novel AMPK Inhibitors in Cellular Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of novel AMP-activated protein kinase (AMPK) inhibitors, exemplified by a hypothetical compound "Ampk-IN-1," in cellular assays.
FAQs: Understanding and Troubleshooting Off-Target Effects
Q1: My novel AMPK inhibitor, this compound, shows a more potent effect on cell viability than expected based on its AMPK IC50. What could be the reason?
A1: This discrepancy often points towards off-target effects. While this compound may effectively inhibit AMPK, it could also be interacting with other cellular targets that contribute to the observed phenotype. It is crucial to perform a kinase selectivity profile to identify other kinases that are inhibited by your compound. For example, the well-known AMPK inhibitor, Compound C, is also a potent inhibitor of several other kinases, which can lead to AMPK-independent effects.[1]
Q2: How can I confirm that the observed cellular effect of this compound is truly due to AMPK inhibition and not an off-target effect?
A2: To validate the on-target effect of this compound, you can perform several experiments:
-
Rescue experiments: Use a constitutively active mutant of AMPK to see if it can reverse the effects of this compound.
-
Use of alternative inhibitors: Compare the cellular effects of this compound with other structurally different AMPK inhibitors that have well-characterized off-target profiles.[1]
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of AMPK and observe if this phenocopies the effect of this compound.
-
Use of direct activators: Pre-treatment with a direct AMPK activator, such as A-769662, should antagonize the effects of an AMPK inhibitor if they are on-target.
Q3: I am observing unexpected changes in signaling pathways that are not directly downstream of AMPK. How should I investigate this?
A3: Unanticipated pathway modulation is a strong indicator of off-target activity. You should:
-
Perform a broad kinase screen: Test this compound against a panel of kinases to identify potential off-target interactions.
-
Consult databases: Check online kinase inhibitor databases for known off-targets of compounds with similar chemical scaffolds to this compound.
-
Western Blot analysis: Probe for the activation state of key proteins in related signaling pathways that could be affected by the identified off-target kinases.
Q4: What are some common off-target kinases for compounds designed to target the ATP-binding pocket of AMPK?
A4: The ATP-binding pocket is highly conserved across the kinome, making off-target inhibition common for ATP-competitive inhibitors. For instance, Compound C has been shown to inhibit Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, and ALK6) and other kinases with greater potency than AMPK.[1] Another inhibitor, SBI-0206965, while more selective than Compound C, still exhibits inhibitory activity against other kinases.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | 1. Cell passage number and confluence. 2. Variability in compound concentration. 3. Inconsistent incubation times. | 1. Use cells within a defined passage number range and ensure consistent confluence at the time of treatment. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock. 3. Adhere strictly to the planned incubation times. |
| Observed effect is not dose-dependent | 1. Compound precipitation at higher concentrations. 2. Cellular toxicity masking the specific inhibitory effect. 3. Complex biological response with feedback loops. | 1. Check the solubility of this compound in your cell culture medium. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. 3. Analyze earlier time points to capture the primary effect before feedback mechanisms are initiated. |
| No effect on downstream AMPK targets (e.g., p-ACC) | 1. Insufficient intracellular concentration of this compound. 2. Rapid metabolism of the compound. 3. The specific AMPK isoform in your cell line is not a target. | 1. Verify cellular uptake of the compound. 2. Assess the stability of this compound in your experimental conditions. 3. Confirm the expression of the target AMPK isoform (α1 or α2) in your cell line. |
Quantitative Data: Off-Target Profiles of Known AMPK Inhibitors
To provide a reference for the types of off-target effects that can be observed, the following table summarizes the inhibitory activity of well-characterized AMPK inhibitors against a panel of kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinases (selected) | Off-Target IC50 (nM) |
| Compound C | AMPK | ~200 | ALK2, ALK3, ALK6 | 5-20 |
| ULK1 | >1000 | |||
| SBI-0206965 | AMPK (α1β1γ1) | ~50 | ULK1 | ~100 |
| AMPK (α2β1γ1) | ~70 | |||
| Sunitinib | AMPK | 216 ± 58 | RET | 224 |
| VEGFR2 | 9 |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented here are for comparative purposes.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of a novel AMPK inhibitor.
Objective: To determine the IC50 of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, its specific substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km of each respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which measures ADP production.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Assay to Confirm On-Target AMPK Inhibition
This protocol describes how to use Western blotting to verify that this compound inhibits the phosphorylation of a known downstream target of AMPK, Acetyl-CoA Carboxylase (ACC).
Objective: To assess the effect of this compound on the phosphorylation of ACC at Ser79 in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Positive control (e.g., A-769662, an AMPK activator)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPKα (Thr172), anti-total AMPKα, and a loading control (e.g., anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO) and a positive control for AMPK activation (e.g., A-769662) followed by co-treatment with this compound.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
Caption: Workflow for characterizing the on-target and off-target effects of a novel AMPK inhibitor.
Caption: Logical relationship between on-target and off-target effects of an AMPK inhibitor.
References
Troubleshooting inconsistent results with Ampk-IN-1
Welcome to the technical support center for Ampk-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent, allosteric activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as compound 991, is a potent and selective activator of AMP-activated protein kinase (AMPK).[1][2] It functions as a direct, allosteric activator, meaning it binds to a site on the AMPK enzyme complex distinct from the AMP binding site to induce a conformational change that enhances its activity.[3] Specifically, this compound binds to a pocket at the interface of the α and β subunits.[3] Its activation mechanism is dependent on the presence of a phosphorylation site at serine 108 of the AMPK β1 subunit.[3]
Q2: What are the reported EC50 and Kd values for this compound?
The potency of this compound can vary depending on the specific AMPK isoform and the assay conditions. Reported values are:
-
EC50: Approximately 90 nM.
-
Kd: Approximately 0.06 µM for the α1β1γ1 isoform.
Q3: What is the isoform selectivity of this compound?
This compound exhibits selectivity for AMPK complexes containing the β1 subunit over those with the β2 subunit. It shows a stronger preference for the γ2 isoform compared to γ1 and γ3, though it can activate all three in skeletal muscle cells.
Q4: How should I dissolve and store this compound?
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solutions: Prepare a concentrated stock solution in DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage:
-
Store the solid compound at -20°C for up to 3 years.
-
Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Q5: Does this compound have known off-target effects?
This compound has been shown to be a highly specific AMPK activator. In a screening against a panel of 139 different protein kinases, it did not significantly inhibit other kinases at a concentration of 1 µM. However, as with any small molecule inhibitor, off-target effects are always a possibility, especially at high concentrations. It is recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Activation of AMPK
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration | Titrate this compound to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 0.1 - 10 µM. |
| Compound Degradation | Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a frozen stock for each experiment. |
| Cell Line Specificity | The expression levels of AMPK isoforms can vary between cell lines. This compound is most effective on β1-containing AMPK complexes. Verify the isoform expression in your cell line. |
| Low Basal AMPK Activity | Some cell lines may have very low basal AMPK activity. Consider including a positive control such as AICAR or metformin (B114582) to confirm that the AMPK pathway is responsive in your cells. A dual-treatment with a low dose of this compound and AICAR can produce a synergistic activation. |
| Suboptimal Assay Conditions | For in vitro kinase assays, ensure that the ATP concentration is not excessively high, as this can compete with the activating effects of some compounds. |
Issue 2: High Background or No Signal in Western Blot for p-AMPK or p-ACC
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Antibody Dilution | Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies to reduce background. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target proteins. |
| Poor Protein Transfer | Verify efficient protein transfer from the gel to the membrane using Ponceau S staining before blocking. |
| Low Protein Expression | Ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg for whole-cell lysates). |
Issue 3: Unexpected Cellular Phenotypes or Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | High concentrations of this compound may lead to off-target effects or cytotoxicity. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your desired effect. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you have a vehicle control (DMSO alone) in your experiments. |
| Prolonged Treatment | Continuous activation of AMPK can lead to cell cycle arrest or other cellular stresses. Consider performing time-course experiments to determine the optimal treatment duration. |
| AMPK-Independent Effects | To confirm that the observed phenotype is due to AMPK activation, consider using a structurally unrelated AMPK activator as a positive control or using cells with AMPK knocked down or knocked out. |
Experimental Protocols
Western Blotting for p-AMPK (Thr172) and p-ACC (Ser79)
This protocol is a general guideline for detecting the phosphorylation of AMPK and its downstream target ACC in cultured cells following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified time.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples and add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane. A common condition for wet transfer is 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C. Recommended dilution is typically 1:1000.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect the signal using an ECL detection reagent.
-
Cellular Viability Assay (MTT Assay)
This protocol can be used to assess the cytotoxicity of this compound.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
References
- 1. Benzimidazole derivative small-molecule 991 enhances AMPK activity and glucose uptake induced by AICAR or contraction in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support: Controlling for Vehicle Effects of AMPK-IN-1 (DMSO)
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on how to design experiments and troubleshoot issues related to the vehicle effects of AMPK-IN-1, a potent inhibitor of AMP-activated protein kinase (AMPK).[1] Given that this compound is commonly dissolved in dimethyl sulfoxide (B87167) (DMSO), it is critical to properly control for the independent biological effects of the solvent to ensure accurate interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for experiments with this compound?
A vehicle control is a crucial experimental group that is treated with the solvent used to dissolve the primary compound (in this case, DMSO), but without the compound itself.[2][3] this compound, like many kinase inhibitors, is hydrophobic and requires an organic solvent like DMSO for solubilization before it can be diluted in aqueous cell culture media or buffers.[4]
This control is essential because DMSO is not biologically inert and can exert its own effects on cells, including altering cell growth, viability, and gene expression.[5] A vehicle control group allows you to distinguish the specific effects of this compound from any confounding effects caused by the DMSO solvent.
Q2: How should I design an in vitro experiment with the proper vehicle control?
A properly designed in vitro experiment should always include an untreated control, a vehicle control, and one or more experimental groups. The key principle is that the vehicle control group must receive the exact same final concentration of DMSO as the group treated with this compound.
Experimental Protocol: In Vitro Vehicle Control
-
Determine Final DMSO Concentration: Calculate the final DMSO concentration that will be present in your culture media. For example, if you have a 10 mM stock of this compound in 100% DMSO and your desired final concentration is 10 µM, you will perform a 1:1000 dilution. This results in a final DMSO concentration of 0.1%.
-
Prepare Treatment Solutions:
-
This compound Treatment: Dilute your this compound stock solution into the culture medium to achieve the desired final concentration (e.g., 10 µM this compound and 0.1% DMSO).
-
Vehicle Control: Prepare a separate solution by adding the same volume of 100% DMSO to the culture medium, without the inhibitor, to achieve the identical final DMSO concentration (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Untreated Group: Cells receive only fresh culture medium.
-
Vehicle Control Group: Replace medium with the vehicle control solution (e.g., 0.1% DMSO).
-
Experimental Group: Replace medium with the this compound treatment solution.
-
-
Incubation and Analysis: Incubate all plates for the intended duration of the experiment before performing downstream assays (e.g., Western blot, viability assay).
Caption: Workflow for a properly designed in vitro experiment.
Q3: What are the known effects of DMSO and what concentrations are safe for my cells?
The biological effects of DMSO are dose-dependent. While many cell lines can tolerate 0.5% DMSO, and some robust lines up to 1%, it is best practice to keep the final concentration as low as possible, ideally below 0.1%, especially for sensitive or primary cells.
| DMSO Concentration | Common Cellular Effects | Recommendation |
| < 0.1% | Minimal effects on most cell lines. May slightly alter gene expression in sensitive assays. | Considered Safe. Ideal for most experiments. |
| 0.1% - 0.5% | Generally well-tolerated by many established cell lines. | Widely Used. Verify tolerance for your specific cell line. |
| > 0.5% - 1.0% | Can induce cytotoxicity, reduce proliferation, and cause changes in cell differentiation or signaling. | Use with Caution. Requires preliminary dose-response testing. |
| > 2.0% | Often cytotoxic to most cell types. | Not Recommended for most cell-based assays. |
Q4: How should I design an in vivo experiment with a vehicle control?
For in vivo studies, compounds are often formulated in a co-solvent system to improve solubility and bioavailability. A common formulation might include DMSO, PEG-400, and saline. The vehicle control group must be administered the exact same formulation, at the same volume, and via the same route as the drug-treated group.
Caption: General workflow for an in vivo vehicle-controlled study.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background or unexpected effects in the vehicle (DMSO) control group. | DMSO Toxicity: The final concentration of DMSO may be too high for your specific cell line, causing stress or off-target effects. | 1. Perform a Dose-Response Assay: Test a range of DMSO concentrations (e.g., 0.05% to 1.0%) to determine the maximum tolerated dose for your cells.2. Lower DMSO Concentration: Aim for a final concentration of ≤0.1%. This may require making a more concentrated stock of this compound. |
| This compound precipitates in the culture medium. | Poor Aqueous Solubility: The compound is crashing out of solution when diluted from the DMSO stock into the aqueous medium. | 1. Prepare Fresh Dilutions: Do not use old or stored dilutions.2. Modify Dilution Technique: Add the DMSO stock to the medium drop-wise while gently vortexing to facilitate mixing.3. Reduce Final Concentration: If precipitation persists, try working at a lower final concentration of this compound. |
| Inconsistent results between experiments. | Variability in Preparation: Inconsistent preparation of stock solutions or dilutions.Cell Health: Differences in cell passage number, confluency, or health. | 1. Standardize Protocols: Use a strict, documented protocol for all solution preparations.2. Use Single-Use Aliquots: Aliquot your this compound stock to avoid repeated freeze-thaw cycles.3. Maintain Consistent Cell Culture Practices: Use cells within a narrow passage range and plate at a consistent density. |
AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis. It is a heterotrimeric complex that, when activated by low energy status (high AMP/ATP ratio), phosphorylates downstream targets to inhibit anabolic (energy-consuming) pathways and activate catabolic (energy-producing) pathways. This compound is a potent inhibitor that targets the kinase activity of the AMPK complex.
Caption: Simplified AMPK signaling pathway showing the point of inhibition.
References
Technical Support Center: Interpreting Unexpected Phenotypes After Ampk-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected experimental outcomes following treatment with Ampk-IN-1.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, offering potential explanations and actionable solutions.
Question: Why am I observing significant cytotoxicity or a decrease in cell viability at concentrations expected to be specific for AMPK activation?
Answer:
While this compound is a potent AMPK activator, high concentrations may lead to off-target effects or cellular stress, resulting in decreased cell viability. One study noted that direct AMPK activators like compound 991 (this compound) can have strong adverse effects in vivo.[1][2][3] It's also possible that prolonged and robust activation of AMPK could trigger apoptosis in certain cell types.
Troubleshooting Steps:
-
Confirm the IC50 in Your Cell Line: Determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line using a dose-response experiment.
-
Titrate this compound Concentration: Use the lowest effective concentration of this compound that elicits the desired downstream signaling (e.g., phosphorylation of ACC) without significantly impacting cell viability.
-
Time-Course Experiment: Assess cell viability at multiple time points to distinguish between acute toxicity and effects of long-term treatment.
-
Positive Control: Include a well-characterized AMPK activator, such as A-769662, to compare phenotypic responses.
-
Assess Apoptosis: Perform assays to detect markers of apoptosis, such as cleaved caspase-3 or Annexin V staining, to determine if the observed cell death is programmed.
Question: My Western blot shows inconsistent or no change in phosphorylated AMPK (p-AMPK) levels after this compound treatment, but I see changes in downstream targets like p-ACC. What is happening?
Answer:
This can be a perplexing observation. This compound is an allosteric activator that binds to a site distinct from the nucleotide-binding domain on the γ-subunit.[4] Its primary mechanism is to induce a conformational change that promotes phosphorylation of Thr172 on the α-subunit and protects it from dephosphorylation.[5] Therefore, you may not always see a dramatic increase in total p-AMPK levels, especially if the basal level of p-AMPK is already substantial or if the antibody's sensitivity is a limiting factor. The phosphorylation of downstream targets like Acetyl-CoA Carboxylase (ACC) is a more direct and reliable indicator of AMPK activity.
Troubleshooting Steps:
-
Prioritize Downstream Markers: Rely on the phosphorylation status of well-established AMPK substrates like ACC (Ser79) or Raptor (Ser792) as a primary indicator of this compound activity.
-
Optimize Western Blot Protocol: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Use a highly sensitive and validated p-AMPK (Thr172) antibody.
-
Use a Dual Activator Approach: In some systems, combining a low dose of this compound with another AMPK activator like AICAR can lead to a more robust and detectable increase in AMPK phosphorylation and activity.
-
Check for Isoform Specificity: this compound shows a preference for β1-containing AMPK isoforms. Ensure your cell line expresses β1-containing complexes.
Question: I treated my cells with this compound to induce autophagy, but I'm seeing a decrease or no change in LC3-II levels. Is the compound not working?
Answer:
The relationship between AMPK activation and autophagy is complex and not always a simple induction. While AMPK can initiate autophagy by phosphorylating ULK1, the overall process, known as autophagic flux, is dynamic. An increase in LC3-II can indicate either an induction of autophagosome formation or a blockage in their degradation. Conversely, a decrease or no change could mean that the autophagic flux is very efficient, with rapid degradation of autophagosomes, or that this compound is not inducing autophagy in your specific experimental context. Recent studies have even suggested that under certain conditions of nutrient stress, AMPK might suppress autophagy.
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: This is critical for interpreting LC3-II levels. Treat your cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine). An accumulation of LC3-II in the presence of the inhibitor would indicate an increase in autophagic flux.
-
Analyze p62/SQSTM1 Levels: p62 is a protein that is degraded during autophagy. A decrease in p62 levels would support an increase in autophagic flux.
-
Examine ULK1 Phosphorylation: Assess the phosphorylation of ULK1 at sites targeted by AMPK as a more direct measure of the initiation of the autophagic process.
-
Consider the Cellular Context: The metabolic state of your cells (e.g., nutrient availability) can significantly influence the autophagic response to AMPK activation.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound, also known as Compound 991, is a potent, direct, allosteric activator of AMP-activated protein kinase (AMPK). It binds to a pocket at the interface of the catalytic α-subunit and the regulatory β-subunit, a site referred to as the allosteric drug and metabolite (ADaM) site. This binding induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α-subunit by upstream kinases (like LKB1) and protects this residue from dephosphorylation, leading to increased AMPK activity.
What is the reported potency and selectivity of this compound?
This compound is a highly potent AMPK activator, reported to be 5- to 10-fold more potent than A-769662. It has an EC50 of approximately 0.09 µM. This compound exhibits selectivity for AMPK isoforms containing the β1 subunit over the β2 subunit. A screening against a panel of 139 other protein kinases showed it to be a specific activator of AMPK.
What are the known off-target effects of this compound?
While generally considered specific for AMPK, high concentrations of small molecule activators can have off-target effects. For the related compound A-769662, off-target effects on the 26S proteasome and Na+/K+-ATPase have been reported. One study mentioned that direct AMPK activators like this compound (Compound 991) can exhibit strong adverse effects in vivo, suggesting potential for off-target toxicity at higher doses.
How does this compound treatment affect mTORC1 signaling?
AMPK is a known negative regulator of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation. Activated AMPK can inhibit mTORC1 signaling through two primary mechanisms:
-
Phosphorylation of TSC2, which leads to the inhibition of Rheb, a direct activator of mTORC1.
-
Direct phosphorylation of Raptor, a component of the mTORC1 complex.
Therefore, treatment with this compound is expected to lead to a decrease in the phosphorylation of downstream targets of mTORC1, such as p70S6K and 4E-BP1.
Data Presentation
Table 1: this compound (Compound 991) Potency
| Parameter | Value | Reference |
| EC50 | ~0.09 µM | |
| Relative Potency | 5-10 fold more potent than A-769662 |
Table 2: Troubleshooting Summary for Unexpected Phenotypes
| Observed Phenotype | Potential Cause | Recommended Action |
| High Cytotoxicity | Off-target effects at high concentrations; Induction of apoptosis. | Perform dose-response and time-course for viability; Use lowest effective dose; Assess apoptosis markers. |
| No p-AMPK Increase | Allosteric activation mechanism; Antibody sensitivity; Isoform specificity. | Monitor p-ACC or other downstream targets; Optimize Western blot; Confirm β1 isoform expression. |
| No Autophagy Induction | Dynamic autophagic flux; Context-dependent AMPK role in autophagy. | Perform autophagic flux assay with lysosomal inhibitors; Measure p62 degradation; Assess ULK1 phosphorylation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated and Total AMPK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Autophagy Assessment (LC3-II Turnover Assay)
-
Treatment Groups: Prepare four groups of cells:
-
Untreated (control)
-
This compound treated
-
Lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) treated for the last 4 hours
-
This compound and lysosomal inhibitor co-treated
-
-
Cell Lysis and Western Blot: Following treatment, lyse the cells and perform a Western blot as described above.
-
Antibody Incubation: Probe the membrane with an antibody against LC3 and p62/SQSTM1.
-
Analysis: Compare the levels of LC3-II between the different treatment groups. An accumulation of LC3-II in the co-treated group compared to the inhibitor-only group indicates an increase in autophagic flux. A decrease in p62 levels with this compound treatment also suggests increased autophagic flux.
Visualizations
Caption: AMPK Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Troubleshooting Unexpected Phenotypes.
Caption: Logical Relationships of Issues, Causes, and Solutions.
References
- 1. Nanoparticle delivery of AMPK activator 991 prevents its toxicity and improves muscle homeostasis in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
Technical Support Center: Ampk-IN-1 Toxicity and Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ampk-IN-1 and other AMP-activated protein kinase (AMPK) inhibitors. The information provided addresses common issues encountered during in vitro toxicity and cell viability experiments.
Note on "this compound": "this compound" is used here as a representative example of a potent AMPK inhibitor. The principles, protocols, and troubleshooting advice are broadly applicable to other compounds in this class, such as SBI-0206965 and Dorsomorphin (Compound C).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AMPK inhibitors like this compound?
A1: AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated and initiates a cascade of events to restore energy balance. This includes stimulating catabolic pathways (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (such as protein and lipid synthesis).[2] AMPK inhibitors, such as this compound, typically act as ATP-competitive inhibitors, binding to the kinase domain of the AMPK α-subunit and preventing its activity.[3] This blockade of AMPK signaling can lead to decreased cell proliferation and, in some cases, apoptosis, particularly in cancer cells that are under metabolic stress.
Q2: What are the expected effects of this compound on cancer cell viability?
A2: The effects of AMPK inhibition on cancer cell viability can be context-dependent. In many cancer cell lines, which often exhibit high metabolic rates and are reliant on AMPK for survival under stress, treatment with an inhibitor like this compound is expected to decrease cell viability and induce apoptosis.[4] However, the specific outcome can depend on the genetic background of the cancer cells, the concentration of the inhibitor, and the specific metabolic conditions.
Q3: Why am I seeing different IC50 values for this compound in different cell lines?
A3: It is common to observe a range of IC50 values for a given compound across different cell lines. This variability can be attributed to several factors, including:
-
Genetic and Phenotypic Differences: Cell lines have distinct genetic backgrounds, leading to variations in signaling pathways, drug metabolism, and expression levels of the drug target (AMPK).
-
Proliferation Rate: Faster-growing cell lines may appear more sensitive to cytotoxic agents in proliferation-based assays.
-
Metabolic State: The basal metabolic activity and reliance on AMPK signaling can differ significantly between cell lines.
-
Assay-Specific Factors: The choice of cell viability assay, incubation time, and cell seeding density can all influence the calculated IC50 value.
Q4: Can this compound interfere with the chemistry of my cell viability assay?
A4: Yes, it is possible for small molecule inhibitors to interfere with assay reagents. For example, in tetrazolium-based assays like MTT, compounds with reducing potential can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. Conversely, some compounds may inhibit the cellular reductases responsible for MTT reduction, causing an underestimation of viability. It is always recommended to include a "compound only" control (without cells) to check for direct effects on the assay reagents.
Data Presentation: Inhibitory Potency of Representative AMPK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for two well-characterized AMPK inhibitors, SBI-0206965 and Dorsomorphin (Compound C), in various cancer cell lines. These values are intended to provide a general reference for the expected potency of AMPK inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Assay |
| SBI-0206965 | A549 | Non-Small Cell Lung Cancer | 6.78 | MTT |
| HL-60 | Promyelocytic Leukemia | 18.92 | MTT | |
| Dorsomorphin (Compound C) | HeLa | Cervical Cancer | 10.71 | Not Specified |
| HCT116 | Colorectal Carcinoma | 11.34 | Not Specified | |
| 92-1 | Uveal Melanoma | 6.53 | Not Specified | |
| MP46 | Uveal Melanoma | 10.13 | Not Specified | |
| OMM2.5 | Uveal Melanoma | 31.45 | Not Specified | |
| Mel270 | Uveal Melanoma | 8.39 | Not Specified | |
| A2780 | Ovarian Cancer | 0.9 | ATP lite | |
| MCF7 | Breast Cancer | 4.9 | ATP lite |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cancer cell lines
-
This compound (or other AMPK inhibitor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Crystal Violet Cell Viability Assay
This assay quantifies cell viability by staining the DNA of adherent cells.
Materials:
-
Adherent cancer cell lines
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
Crystal Violet Staining Solution (0.1% - 0.5% w/v)
-
Solubilization Solution (e.g., 10% acetic acid or 1% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Fixation: After treatment, carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of fixative solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Remove the fixative and add 100 µL of Crystal Violet Staining Solution to each well. Incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with tap water to remove excess stain and allow it to air dry.
-
Solubilization: Add 100 µL of Solubilization Solution to each well and incubate for 15-30 minutes on an orbital shaker to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 3: Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Neutral Red solution (e.g., 50 µg/mL in medium)
-
PBS
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of Destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the percentage of viable cells compared to the control.
Protocol 4: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Setup: Prepare opaque-walled 96-well plates with cells in culture medium (100 µL per well). Include control wells with medium only for background measurement.
-
Compound Addition: Add the desired concentrations of this compound to the wells and incubate for the chosen duration.
-
Reagent Equilibration: Equilibrate the plate and its contents to room temperature for about 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Calculate cell viability based on the luminescent signal relative to the vehicle control.
Mandatory Visualizations
Caption: AMPK Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Cell Viability Assays.
Caption: Troubleshooting Decision Tree for Cell Viability Assays.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Q: My replicate wells for the same concentration of this compound show very different readings. What could be the cause?
A: High variability is a common issue and can often be traced back to technical inconsistencies. Here are a few things to check:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix of your compound dilutions can also help ensure consistency across wells.
-
Uneven Cell Seeding: If cells are not evenly distributed in the wells, you will get variable results. Ensure you have a homogenous single-cell suspension before seeding and gently rock the plate in a cross-pattern after seeding.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the outer wells with sterile PBS or medium without cells and not use them for experimental data.
-
Incomplete Solubilization (MTT Assay): Ensure the formazan crystals are completely dissolved by vigorous pipetting or shaking before reading the absorbance.
Issue 2: Low Signal or No Dose-Dependent Effect
Q: I'm not seeing a significant decrease in cell viability even at high concentrations of this compound. What should I investigate?
A: A lack of a dose-response effect can be due to several factors related to the compound, the cells, or the assay itself.
-
Compound Inactivity: Confirm the identity and purity of your this compound stock. Ensure it has been stored correctly and has not degraded.
-
Cell Resistance: The cell line you are using may be inherently resistant to AMPK inhibition. Consider using a positive control compound known to be cytotoxic to your cell line to confirm the cells are responsive to treatment.
-
Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours).
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in cell viability. Consider trying an alternative assay that measures a different aspect of cell health (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like Neutral Red).
Issue 3: High Background Signal
Q: My negative control wells (no cells) have a high absorbance/luminescence reading. What could be causing this?
A: High background can obscure your results and is often due to interference or contamination.
-
Compound Interference: As mentioned in the FAQs, the compound itself might be colored or fluorescent, or it might directly react with the assay reagents. Run a control plate with your compound dilutions in medium without cells to quantify this interference.
-
Media Components: Phenol (B47542) red in cell culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the assay. Serum proteins can also sometimes contribute to background.
-
Microbial Contamination: Bacterial or yeast contamination can lead to high background signals, especially in metabolic assays like MTT. Visually inspect your cultures for any signs of contamination.
-
Incomplete Washing: For assays like Crystal Violet and Neutral Red, residual stain in the wells due to incomplete washing will result in high background. Ensure your washing steps are thorough.
Issue 4: Discrepancies Between Different Viability Assays
Q: I'm getting conflicting results for this compound toxicity when I use different cell viability assays. Why is this happening?
A: Different assays measure different cellular parameters, and a compound can affect these parameters differently.
-
Metabolic vs. Membrane Integrity: An AMPK inhibitor might significantly reduce metabolic activity (measured by MTT or CellTiter-Glo) before causing a loss of membrane integrity (measured by Neutral Red or Trypan Blue exclusion). This can lead to a lower IC50 value in metabolic assays.
-
Apoptosis vs. Necrosis: Some assays are better at detecting specific modes of cell death. For example, a luminescent assay measuring caspase activity would be more specific for apoptosis.
-
Cytostatic vs. Cytotoxic Effects: Your compound might be inhibiting cell proliferation (cytostatic) rather than directly killing the cells (cytotoxic). Assays that measure cell number at the end of the experiment (like Crystal Violet) might show a stronger effect than assays that measure metabolic activity at a single time point. It is often advisable to use at least two different types of viability assays to get a more complete picture of your compound's effects.
References
- 1. AMP-activated protein kinase - Wikipedia [en.wikipedia.org]
- 2. AMPKs [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dorsomorphin induces cancer cell apoptosis and sensitizes cancer cells to HSP90 and proteasome inhibitors by reducing nuclear heat shock factor 1 levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Long-term Experiments with Ampk-IN-1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting successful long-term experiments with Ampk-IN-1. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during prolonged experimental timelines.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions for long-term use?
A1: For optimal stability, this compound stock solutions should be prepared in a suitable solvent such as DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store these aliquots at -20°C or -80°C for long-term stability.
Q2: How often should the media with this compound be replaced in long-term cell culture experiments?
A2: For long-term cell culture, it is crucial to maintain a consistent concentration of this compound. Therefore, the media should be replaced every 2-3 days with fresh media containing the appropriate concentration of the compound. When passaging cells, ensure the new culture plates also contain this compound at the desired concentration from the start.
Q3: What are the expected long-term effects of AMPK activation by this compound?
A3: Long-term activation of AMPK can lead to sustained changes in cellular metabolism and growth. These effects may include inhibition of energy-consuming biosynthetic pathways and activation of ATP-producing catabolic pathways.[1] This can result in reduced cell proliferation and alterations in cellular energy homeostasis. It's important to monitor these effects over the course of your experiment.
Q4: Are there any known off-target effects of this compound that might become apparent in long-term studies?
A4: While specific long-term off-target effects of this compound are not extensively documented, it is a possibility with any kinase activator. Some AMPK activators have been reported to have off-target effects.[2] Therefore, it is essential to include appropriate controls in your experimental design to account for any potential AMPK-independent effects.
Q5: What are the key downstream targets to monitor for sustained AMPK activation by this compound?
A5: To confirm sustained AMPK activation, it is advisable to monitor the phosphorylation status of well-established downstream targets. A primary and reliable marker is the phosphorylation of Acetyl-CoA Carboxylase (ACC).[2] Monitoring both the phosphorylation of AMPK itself and its key substrates will provide a robust assessment of pathway activation over time.
Troubleshooting Guide
Issue 1: Diminished or Loss of this compound Efficacy Over Time
-
Possible Cause:
-
Compound Degradation: Improper storage or handling of this compound stock solutions can lead to reduced potency.
-
Cellular Adaptation: Cells may develop resistance or adapt to the continuous presence of the activator, potentially through feedback mechanisms or altered expression of pathway components.
-
Inconsistent Dosing: Infrequent media changes or errors in dilution can lead to a drop in the effective concentration of the compound.
-
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Make a new stock solution of this compound from a solid compound to rule out degradation of the previous stock.
-
Verify Activity: Test the fresh stock in a short-term assay to confirm its potency.
-
Standardize Media Changes: Implement a strict schedule for media replacement (e.g., every 48-72 hours) to ensure a consistent concentration of this compound.
-
Monitor Downstream Targets: Regularly assess the phosphorylation of AMPK and its downstream targets (e.g., ACC) to track the cellular response over time. A decline in phosphorylation may indicate adaptation.
-
Consider Dose Escalation: If cellular adaptation is suspected, a carefully controlled dose-escalation study may be necessary to determine if a higher concentration can restore the desired effect.
-
Issue 2: Observed Cellular Toxicity or Unexplained Phenotypes
-
Possible Cause:
-
High Compound Concentration: The concentration of this compound may be too high for the specific cell type, leading to cytotoxicity over a prolonged period.
-
Off-Target Effects: The observed phenotypes may be due to the modulation of other kinases or cellular pathways.
-
Metabolic Stress: Continuous activation of AMPK can induce significant metabolic stress, which may lead to adverse cellular effects.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration.
-
Include Control Compounds: Use a structurally different AMPK activator to see if it recapitulates the desired effects without the toxicity. An inactive analog of this compound, if available, would be an excellent negative control.
-
Assess Cellular Health: Regularly monitor cell viability (e.g., using Trypan Blue exclusion or a viability assay) and proliferation rates. Also, consider assays for cellular stress markers.
-
Rescue Experiments: If an off-target effect is suspected, attempt to rescue the phenotype by modulating the suspected off-target pathway.
-
AMPK Knockdown/Knockout Controls: The most definitive way to confirm that the observed effects are AMPK-dependent is to use cells where AMPK expression has been knocked down (e.g., with siRNA) or knocked out. The effects of this compound should be diminished or absent in these cells.
-
Experimental Protocols
Protocol 1: Long-Term In Vitro Treatment of Adherent Cells with this compound
-
Cell Seeding: Seed cells at a lower density than for short-term experiments to accommodate a longer growth period before reaching confluency.
-
Initial Treatment: After allowing the cells to adhere overnight, replace the medium with fresh complete medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Media Changes and Passaging:
-
Replace the medium with fresh medium containing this compound or vehicle every 2-3 days.
-
When cells reach 80-90% confluency, passage them as usual.
-
After trypsinization and resuspension in fresh medium, ensure that the new culture plates are pre-filled with medium containing the correct concentration of this compound.
-
-
Monitoring and Analysis:
-
At each passage, a subset of cells can be harvested for analysis (e.g., Western blotting for p-AMPK and p-ACC, cell viability assays, proliferation assays).
-
Continue this cycle for the desired duration of the experiment.
-
Protocol 2: Monitoring AMPK Activation and Cellular Health Over Time
-
Experimental Setup: Establish parallel cultures of your cell line to be treated with vehicle or a range of this compound concentrations.
-
Time Points: Designate specific time points for sample collection (e.g., Day 1, 3, 7, 14, and 21).
-
Sample Collection: At each time point, harvest cells from one set of parallel cultures for each treatment condition.
-
Biochemical Analysis: Prepare cell lysates and perform Western blotting to quantify the levels of total and phosphorylated AMPK and ACC.
-
Cellular Health Assessment:
-
Viability: Use a Trypan Blue exclusion assay or a commercial viability kit (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells.
-
Proliferation: Count the number of cells at each time point to determine the population doubling time.
-
-
Data Presentation: Summarize the quantitative data in tables for easy comparison across different concentrations and time points.
Data Presentation
Table 1: Example of Long-Term this compound Treatment Effects on Cell Viability (%)
| Time Point | Vehicle (DMSO) | This compound (1 µM) | This compound (5 µM) | This compound (10 µM) |
| Day 1 | 98 ± 2 | 97 ± 3 | 96 ± 2 | 95 ± 4 |
| Day 7 | 97 ± 3 | 95 ± 4 | 90 ± 5 | 85 ± 6 |
| Day 14 | 96 ± 2 | 92 ± 5 | 82 ± 7 | 70 ± 8 |
| Day 21 | 95 ± 4 | 88 ± 6 | 75 ± 9 | 60 ± 10 |
Table 2: Example of Relative p-ACC/Total ACC Levels Over Time
| Time Point | Vehicle (DMSO) | This compound (5 µM) |
| Day 1 | 1.0 | 5.2 ± 0.8 |
| Day 7 | 1.1 | 4.8 ± 0.7 |
| Day 14 | 0.9 | 4.5 ± 0.9 |
| Day 21 | 1.0 | 4.1 ± 1.1 |
Visualizations
Caption: Simplified AMPK signaling pathway activated by this compound.
Caption: Workflow for long-term in vitro experiments with this compound.
Caption: Logical workflow for troubleshooting long-term this compound experiments.
References
Why is Ampk-IN-1 not inhibiting AMPK phosphorylation?
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with AMPK inhibitors, specifically addressing why a compound like "Ampk-IN-1" may not be inhibiting AMPK phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of AMPK activation?
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Its activation is triggered by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as nutrient deprivation or hypoxia. The canonical activation mechanism involves the phosphorylation of threonine 172 (Thr172) on the catalytic α-subunit by upstream kinases, primarily LKB1 and CaMKKβ.[1][2][3] Binding of AMP to the regulatory γ-subunit allosterically activates the enzyme and, importantly, promotes phosphorylation at Thr172 while preventing its dephosphorylation.[1][4]
Q2: How do AMPK inhibitors generally work?
AMPK inhibitors can function through various mechanisms. The most common class, which includes the widely used Compound C (Dorsomorphin), are ATP-competitive inhibitors. These molecules bind to the ATP-binding pocket of the AMPK catalytic subunit, preventing the kinase from phosphorylating its downstream targets. It is crucial to understand that ATP-competitive inhibitors directly block the kinase activity but do not necessarily prevent the phosphorylation of AMPK itself at Thr172 by upstream kinases.
Q3: I'm using this compound, but I still see p-AMPK (Thr172) in my Western blot. Why?
There are several potential reasons why you might not observe a decrease in AMPK phosphorylation at Thr172 when using a putative AMPK inhibitor like "this compound". The name "this compound" does not correspond to a widely characterized inhibitor in the scientific literature, so its specific mechanism of action is likely unknown. However, based on the principles of AMPK regulation and inhibition, here are the most probable explanations:
-
Mechanism of Inhibition: If this compound is an ATP-competitive inhibitor, similar to Compound C, it will inhibit the kinase activity of already phosphorylated AMPK but will not block the upstream kinases (LKB1, CaMKKβ) from phosphorylating AMPK at Thr172. Therefore, you would still detect a signal for p-AMPK (Thr172) on a Western blot.
-
Compound Inactivity or Degradation: The inhibitor may be inactive, degraded, or from a suboptimal batch.
-
Experimental Conditions: Issues with the compound's solubility, cell permeability, or the concentration used can lead to a lack of efficacy.
-
Strong Activation Signal: The stimulus used to activate AMPK might be too potent, overriding the inhibitory effect of the compound.
-
Off-Target Effects: The compound may have other cellular effects that indirectly lead to AMPK activation.
Troubleshooting Guide: this compound Not Inhibiting AMPK Phosphorylation
This guide will help you systematically troubleshoot why you are not observing the expected inhibition of AMPK phosphorylation.
Step 1: Verify the Mechanism of Action of Your Inhibitor
-
Action Item: If possible, obtain information from the supplier about the mechanism of action of "this compound". If it is an ATP-competitive inhibitor, you should not expect a decrease in p-AMPK levels. Instead, you should assess the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC) at Ser79. A successful inhibition of AMPK activity will result in a decrease in p-ACC (Ser79) levels.
Step 2: Address Potential Compound-Related Issues
-
Action Item:
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent (e.g., DMSO) at the stock concentration and does not precipitate when diluted in your cell culture medium. Hydrophobic compounds can easily precipitate in aqueous solutions.
-
Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental conditions.
-
Freshness: Use a fresh aliquot of the inhibitor for your experiments to rule out degradation due to improper storage or multiple freeze-thaw cycles.
-
Step 3: Optimize Experimental and Assay Conditions
-
Action Item:
-
Cell Permeability: Confirm that the inhibitor is cell-permeable. If this information is not available, you may need to perform an uptake assay or infer permeability based on its chemical properties.
-
Western Blot Protocol: Ensure your Western blot protocol for detecting phosphorylated proteins is optimized. This includes using appropriate lysis buffers with phosphatase and protease inhibitors, blocking with a suitable agent (BSA is often preferred over milk for phospho-antibodies), and using validated primary and secondary antibodies at the correct dilutions.
-
Quantitative Data Summary
The following table summarizes key parameters for the well-characterized AMPK inhibitor, Compound C (Dorsomorphin), which can serve as a reference.
| Inhibitor | Target(s) | Mechanism of Action | Ki | IC50 |
| Compound C (Dorsomorphin) | AMPK | ATP-competitive | 109 nM | Not specified in provided results |
Experimental Protocols
Protocol 1: Western Blot for p-AMPK (Thr172) and p-ACC (Ser79)
-
Cell Treatment: Plate and treat your cells with your AMPK activator (e.g., AICAR, metformin) with and without pre-incubation with this compound at various concentrations and for different durations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: Canonical AMPK signaling pathway showing upstream kinases and a key downstream target.
Caption: A workflow for troubleshooting the lack of observed AMPK phosphorylation inhibition.
Caption: Logical relationship between the observation and potential underlying causes.
References
How to measure the IC50 of Ampk-IN-1 in a new cell line
Technical Support Center: Ampk-IN-1
This guide provides detailed protocols and troubleshooting advice for determining the half-maximal inhibitory concentration (IC50) of this compound in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that regulates metabolism.[1][2] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. This compound functions by blocking the kinase activity of AMPK, thereby preventing the phosphorylation of its downstream targets. This inhibition turns off catabolic pathways that generate ATP and turns on ATP-consuming processes.[3]
Q2: What is an IC50 value and why is it important for my research?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a drug required to inhibit a specific biological process (in this case, AMPK kinase activity) by 50%.[4] Determining the IC50 is a critical step in drug discovery and development for comparing the effectiveness of different compounds.
Q3: Why can't I just use a standard cell viability assay (e.g., MTT) to determine the IC50 of this compound?
A3: While cell viability assays can indicate downstream consequences of AMPK inhibition, they are not a direct measure of on-target activity. AMPK inhibition can have varied effects on cell proliferation and survival depending on the cell line and its metabolic state. To accurately determine the potency of this compound against its direct target, it is essential to measure the activity of AMPK itself or the phosphorylation status of a direct downstream substrate, such as Acetyl-CoA Carboxylase (ACC).
Q4: How do I choose the right concentration range for my dose-response experiment?
A4: If the IC50 in other cell lines is known, you can start with a range centered around that value. If not, a broad range-finding experiment is recommended, for example, from 1 nM to 100 µM using 10-fold serial dilutions. Once you identify an approximate inhibitory range, you can perform a more detailed experiment with a narrower range of concentrations (e.g., 8-10 points with 2-fold or 3-fold serial dilutions) to obtain a complete sigmoidal curve.
Experimental Protocol: IC50 Determination using an In-Cell Western Assay
This protocol describes the measurement of AMPK activity by quantifying the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC), in intact cells.
Principle: The assay quantifies the amount of phosphorylated ACC (pACC) relative to the total amount of ACC protein. As the concentration of this compound increases, the activity of AMPK is inhibited, leading to a decrease in the pACC signal.
Methodology:
-
Cell Culture and Seeding:
-
Culture your new cell line under optimal conditions to ensure logarithmic growth.
-
Harvest cells and perform a cell count to ensure accuracy.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 10,000-20,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in complete culture medium to create a range of treatment concentrations. A common method is an 8-point, 4-fold serial dilution.
-
Ensure the final DMSO concentration is consistent across all wells, including the vehicle control, and does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the appropriate wells.
-
Include wells treated with medium and DMSO only as a vehicle control (0% inhibition) and potentially a known AMPK activator as a positive control.
-
Incubate the plate for a predetermined time (e.g., 1-4 hours) at 37°C and 5% CO2.
-
-
Immunostaining (In-Cell Western):
-
Fixation: Aspirate the treatment medium and add 150 µL of 4% paraformaldehyde in PBS to each well. Incubate for 20 minutes at room temperature (RT).
-
Permeabilization: Wash the wells 3 times with 1X PBS. Add 150 µL of 0.1% Triton X-100 in PBS to each well and incubate for 20 minutes at RT.
-
Blocking: Wash the wells 3 times with 1X PBS. Add 150 µL of a blocking buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS) and incubate for 1.5 hours at RT.
-
Primary Antibody Incubation: Dilute the primary antibodies against pACC (e.g., anti-pACC Ser79) and a normalization protein (e.g., total ACC or a housekeeping protein like GAPDH) in the blocking buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells 5 times with 0.1% Tween-20 in PBS. Dilute fluorescently-labeled secondary antibodies (e.g., an IRDye® 800CW-conjugated and an IRDye® 680RD-conjugated antibody) in blocking buffer. Protect from light from this point forward. Add 50 µL of the secondary antibody solution and incubate for 1 hour at RT.
-
Final Washes: Wash the wells 5 times with 0.1% Tween-20 in PBS.
-
-
Image Acquisition and Data Analysis:
-
Ensure the plate bottom is clean and dry.
-
Scan the plate using a compatible fluorescence imager (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the pACC signal and the normalization protein signal in each well.
-
Normalize the pACC signal to the normalization protein signal for each well.
-
Express the normalized data as a percentage of the vehicle control (set to 100% activity).
-
Plot the percentage of activity against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the curve and determine the IC50 value.
-
Data Presentation
Quantitative data from your experiments should be organized for clarity and reproducibility.
Table 1: Example Serial Dilution Scheme for this compound
| Well Row | This compound Concentration (nM) | Log [this compound] (M) |
|---|---|---|
| A | 10000 | -5.0 |
| B | 2500 | -5.6 |
| C | 625 | -6.2 |
| D | 156.3 | -6.8 |
| E | 39.1 | -7.4 |
| F | 9.8 | -8.0 |
| G | 2.4 | -8.6 |
| H | Vehicle (DMSO) | N/A |
Table 2: Template for Recording and Analyzing Experimental Data
| [this compound] (nM) | Replicate 1 (Normalized Intensity) | Replicate 2 (Normalized Intensity) | Replicate 3 (Normalized Intensity) | Average Intensity | % of Control |
|---|---|---|---|---|---|
| 10000 | |||||
| 2500 | |||||
| 625 | |||||
| 156.3 | |||||
| 39.1 | |||||
| 9.8 | |||||
| 2.4 |
| Vehicle | | | | | 100% |
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Causes: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently mix the cell suspension before and during plating.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. Change tips for each concentration.
-
Avoid Edge Effects: Avoid using the outermost wells of the plate for experimental data, as they are more prone to evaporation. Fill them with sterile PBS or media instead.
-
Issue 2: No dose-dependent inhibition is observed.
-
Possible Causes: The concentration range is incorrect, the inhibitor has degraded, or the cell line does not have active AMPK signaling.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Perform a wider range-finding experiment (e.g., 1 nM to 100 µM) to find the inhibitory window.
-
Verify Compound Integrity: Ensure the this compound stock solution is stored correctly. Prepare fresh dilutions for each experiment.
-
Confirm Target Presence: Before starting the IC50 experiment, perform a baseline Western blot on your cell line lysate to confirm the expression of total AMPK and total ACC. You can also treat cells with a known AMPK activator (like AICAR) to confirm that the pathway is functional and can be stimulated.
-
Issue 3: The dose-response curve does not reach 0% or 100% (incomplete curve).
-
Possible Causes: The concentration range is too narrow, or the inhibitor has solubility issues at high concentrations.
-
Troubleshooting Steps:
-
Widen Concentration Range: Extend the dilution series to include higher and lower concentrations to define the top and bottom plateaus of the curve.
-
Check Solubility: Visually inspect the highest concentration wells for any signs of compound precipitation. If solubility is an issue, you may need to adjust the vehicle or the maximum concentration tested.
-
Issue 4: Weak fluorescence signal from the In-Cell Western assay.
-
Possible Causes: Low target protein expression, insufficient antibody concentration, or expired antibodies.
-
Troubleshooting Steps:
-
Optimize Antibody Concentrations: Perform a titration of both primary and secondary antibodies to find the optimal concentrations that yield a strong signal with low background.
-
Check Protein Expression: Confirm that your cell line expresses sufficient levels of both pACC and the normalization protein.
-
Use Fresh Antibodies: Ensure antibodies are within their expiration date and have been stored correctly.
-
Visualizations
References
Validation & Comparative
Decoding Specificity: A Comparative Analysis of AMPK Inhibitors
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to interpreting experimental results and advancing therapeutic programs. This guide provides a comprehensive comparison of the in vitro kinase selectivity of the potent AMP-activated protein kinase (AMPK) inhibitor, BAY-3827, against other commonly used AMPK inhibitors, including SBI-0206965 and the widely known, less selective Compound C (Dorsomorphin).
AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target in the research of metabolic diseases, cancer, and other conditions.[1][2][3] Small molecule inhibitors are invaluable tools for elucidating the physiological and pathological roles of AMPK. However, the utility of these inhibitors is directly tied to their selectivity for AMPK over other kinases in the human kinome. Off-target effects can lead to misinterpretation of experimental outcomes and potential toxicities in a therapeutic context.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of BAY-3827, SBI-0206965, and Compound C against AMPK and a selection of their significant off-target kinases. This data, compiled from in vitro kinase assays, provides a clear quantitative measure of their relative potency and selectivity. Lower IC50 values indicate higher potency.
| Kinase Target | BAY-3827 IC50 (nM) | SBI-0206965 IC50 (nM) | Compound C (Dorsomorphin) Ki (nM) |
| AMPK (α2β1γ1) | 1.4 [4] | ~250-300 [4] | 109 |
| RSK1 | Potent Inhibition | - | - |
| RSK2 | Potent Inhibition | - | - |
| RSK3 | Potent Inhibition | - | - |
| RSK4 | Potent Inhibition | - | - |
| ULK1 | - | Similar potency to AMPK | - |
| ULK2 | - | Similar potency to AMPK | - |
| ALK2 | - | - | Significant Inhibition |
| ALK3 | - | - | Significant Inhibition |
| ALK6 | - | - | Significant Inhibition |
| VEGFR2 | - | - | Significant Inhibition |
Note: IC50 and Ki values are context-dependent and can vary based on assay conditions (e.g., ATP concentration). Data presented here is for comparative purposes.
Kinase Selectivity Profile
The following diagram illustrates the concept of kinase inhibitor selectivity. An ideal inhibitor would potently inhibit the intended target (AMPK) with minimal activity against other kinases. In contrast, a non-selective inhibitor interacts with multiple off-target kinases, potentially leading to confounding biological effects.
Conceptual diagram of kinase inhibitor selectivity.
Discussion of Comparative Data
BAY-3827 emerges as a highly potent and selective AMPK inhibitor, with an IC50 in the low nanomolar range. While it demonstrates excellent selectivity across a broad panel of kinases, it is important to note its potent inhibition of the p90 ribosomal S6 kinase (RSK) family (RSK1-4). For studies where RSK signaling is a relevant pathway, this off-target activity should be carefully considered.
SBI-0206965 is also a potent AMPK inhibitor, though less so than BAY-3827. It was initially developed as an inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and retains inhibitory activity against both ULK1 and ULK2. This makes SBI-0206965 a less suitable tool for specifically dissecting AMPK-dependent from ULK1/2-dependent processes in autophagy research. However, it demonstrates a more favorable selectivity profile than Compound C.
Compound C (Dorsomorphin) is perhaps the most widely used AMPK inhibitor in historical literature. However, it is now well-established to be a non-selective kinase inhibitor. Besides AMPK, it potently inhibits bone morphogenetic protein (BMP) type I receptors (ALK2, ALK3, and ALK6) and vascular endothelial growth factor receptor 2 (VEGFR2). This promiscuity can lead to a variety of biological effects that are independent of AMPK inhibition, making data interpretation challenging. Due to its poor selectivity, the use of Compound C as a specific AMPK inhibitor is discouraged.
Experimental Protocols
The determination of inhibitor specificity is crucial and is typically performed using in vitro kinase assays. A common method is the measurement of the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.
In Vitro Kinase Inhibition Assay (Example Protocol)
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., recombinant human AMPK α2β1γ1), a specific peptide substrate (e.g., SAMS peptide), and a kinase assay buffer.
-
Inhibitor Addition: The test compound (e.g., BAY-3827) is added to the reaction mixture at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
The following diagram illustrates a generalized workflow for assessing kinase inhibitor selectivity.
References
A Comparative Guide to Small Molecule Modulators of AMPK: The Inhibitor Dorsomorphin (Compound C) and the Activator Ampk-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used small molecules that modulate the activity of AMP-activated protein kinase (AMPK): Dorsomorphin, also known as Compound C, a well-documented inhibitor, and Ampk-IN-1, which functions as an activator of AMPK. While the initial premise of a direct efficacy comparison as inhibitors is addressed by clarifying their opposing mechanisms, this guide offers a comprehensive overview of their properties, supported by experimental data and protocols, to aid researchers in selecting the appropriate tool for their studies of the AMPK signaling pathway.
Overview and Mechanism of Action
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. When activated by rising AMP/ATP or ADP/ATP ratios during metabolic stress, AMPK phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic, ATP-consuming processes.
Compound C (Dorsomorphin): An ATP-Competitive Inhibitor
Dorsomorphin, commonly referred to as Compound C, is a cell-permeable pyrazolopyrimidine compound. It functions as a potent, reversible, and ATP-competitive inhibitor of AMPK.[1][2] By competing with ATP for the binding site on the catalytic α-subunit, Compound C prevents the phosphorylation of downstream AMPK substrates.[3]
This compound: An Allosteric Activator
Contrary to being an inhibitor, this compound is an allosteric activator of AMPK. It enhances AMPK activity, leading to the phosphorylation of its downstream targets, such as acetyl-coenzyme A carboxylase (ACC).
Quantitative Data Presentation
The efficacy and specificity of these compounds are determined by their inhibitory or activation constants and their effects on other kinases. It is important to note that IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary between studies depending on the assay conditions, such as ATP concentration.[4][5]
Table 1: Potency of Compound C (Dorsomorphin) Against AMPK
| Compound | Target | Potency (Ki) | Notes |
| Dorsomorphin (Compound C) | AMPK | 109 nM | ATP-competitive inhibitor. |
Table 2: Selectivity Profile of Compound C (Dorsomorphin) - Off-Target Effects
| Compound | Off-Target | Potency (IC50) | Notes |
| Dorsomorphin (Compound C) | ALK2 (BMPR1A) | ~200 nM | Inhibition of Bone Morphogenetic Protein (BMP) signaling is a major off-target effect. |
| ALK3 (BMPR1B) | ~500 nM | ||
| ALK6 (BMPR1B) | - | Potent inhibitor of ALK6. | |
| VEGFR2 (KDR) | Potent inhibitor | Inhibition of Vascular Endothelial Growth Factor Receptor 2 can impact angiogenesis studies. |
Note: A comprehensive kinase selectivity profile for Compound C has shown that it can inhibit numerous other kinases, making it a promiscuous inhibitor. It is crucial to use appropriate controls to verify that the observed effects are due to AMPK inhibition.
Table 3: Potency of this compound as an Activator
| Compound | Target | Potency (EC50) | Notes |
| This compound | AMPK (α2β2γ1 isoform) | 551 nM | Allosteric activator. |
Signaling Pathways and Experimental Workflows
Visualizing the AMPK signaling pathway and the workflow for evaluating inhibitors is essential for experimental design and data interpretation.
Caption: The AMPK signaling pathway is activated by metabolic stressors, leading to the inhibition of anabolic processes and the activation of catabolic pathways. Compound C directly inhibits AMPK activity.
Caption: Experimental workflow for validating the efficacy and specificity of an AMPK inhibitor like Compound C.
Experimental Protocols
In Vitro AMPK Kinase Assay (Non-Radioactive)
This assay measures the direct inhibitory effect of a compound on purified AMPK activity.
Materials:
-
Recombinant active AMPK enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP)
-
SAMS peptide substrate (HMRSAMSGLHLVKRR)
-
ATP solution
-
Compound C (Dorsomorphin) stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of Compound C in Kinase Assay Buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add the diluted Compound C or vehicle control.
-
Add the diluted recombinant AMPK enzyme to each well.
-
Add the SAMS peptide substrate to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for AMPK if determining Ki, or at a fixed concentration (e.g., 10-100 µM) for IC50 determination.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measurement: Read the luminescence on a plate reader. The signal is proportional to the ADP produced and thus reflects AMPK activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound C relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for AMPK Inhibition
This assay determines the ability of a compound to inhibit AMPK activity within a cellular context by measuring the phosphorylation of a key downstream target, ACC.
Materials:
-
Cell line of interest (e.g., HeLa, C2C12)
-
Cell culture medium and reagents
-
Compound C (Dorsomorphin)
-
AMPK activator (e.g., AICAR, A-769662) for stimulating the pathway
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPKα (Thr172), anti-total AMPKα
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells if necessary to lower basal AMPK activity.
-
Pre-treat the cells with various concentrations of Compound C or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an AMPK activator (e.g., 1 mM AICAR for 30-60 minutes) to induce AMPK activity. Include a non-stimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ACC, total ACC, p-AMPK, and total AMPK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels. A decrease in the p-ACC/total ACC ratio in Compound C-treated cells compared to the activator-only treated cells indicates cellular AMPK inhibition.
Conclusion
In the study of AMPK signaling, both inhibitors and activators are invaluable tools. This guide clarifies that Compound C (Dorsomorphin) is a widely used, albeit non-specific, inhibitor of AMPK, while This compound is an activator . Compound C's utility is underscored by its potent inhibition of AMPK, but researchers must remain vigilant of its significant off-target effects, particularly on BMP and VEGFR signaling, and incorporate appropriate controls. For researchers aiming to activate the AMPK pathway, this compound serves as a useful tool. A thorough understanding of the distinct mechanisms and selectivity profiles of these compounds is paramount for the rigorous design of experiments and the accurate interpretation of results in the complex field of metabolic signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. Dorsomorphin (Compound C), AMP-kinase inhibitor (CAS 866405-64-3) | Abcam [abcam.com]
- 3. Dorsomorphin (Compound C) | Cell Signaling Technology [cellsignal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockout of AMPK
For researchers in metabolic diseases, oncology, and related fields, understanding the nuances of AMP-activated protein kinase (AMPK) manipulation is critical. This guide provides a detailed comparison of two primary methodologies for studying AMPK function: pharmacological inhibition using a potent inhibitor and genetic knockout of AMPK subunits. As "Ampk-IN-1" is not a recognized public identifier, this guide will utilize SBI-0206965 , a potent and well-characterized AMPK inhibitor, as the exemplar for pharmacological intervention.
This comparison will delve into the mechanisms, specificity, and experimental outcomes of each approach, supported by quantitative data and detailed protocols to aid in experimental design and interpretation.
I. Overview of Methodologies
Pharmacological Inhibition with SBI-0206965: This approach utilizes a small molecule to acutely and reversibly inhibit AMPK activity. SBI-0206965 is a pyrimidine (B1678525) derivative that acts as a direct inhibitor of AMPK.[1] It offers temporal control over AMPK inhibition, allowing for the study of the immediate effects of blocking AMPK signaling. However, the potential for off-target effects is an important consideration.[2][3]
Genetic Knockout of AMPK Subunits: This method involves the permanent deletion of one or more genes encoding the subunits of the AMPK heterotrimer (α, β, γ). This can be achieved systemically (whole-body knockout) or in a tissue-specific manner. Genetic knockout provides a model for the long-term consequences of AMPK deficiency but can be confounded by developmental compensation.[4][5]
II. Comparative Data
The following tables summarize quantitative data from studies utilizing either AMPK inhibitors or genetic knockout models.
Table 1: Inhibitor Potency and Selectivity
| Inhibitor | Target(s) | IC50 (AMPK) | Key Off-Targets | Reference(s) |
| SBI-0206965 | AMPK (α1/α2), ULK1/2 | ~108 nM (ULK1), potent against AMPK | NUAK1, MARK3/4 | |
| Compound C | AMPK | ~109 nM (Ki) | Multiple kinases (e.g., ALK2, ALK3, ALK6) |
Table 2: Phenotypic Comparison of AMPK Inhibition vs. Knockout
| Feature | Pharmacological Inhibition (SBI-0206965) | Genetic Knockout (Muscle-Specific β1/β2) | Genetic Knockout (Cardiomyocyte-Specific α1/α2) | Reference(s) |
| Exercise Capacity | Not directly reported, but inhibits AICAR-stimulated glucose transport in muscle | Drastically reduced | Reduced endurance | |
| Glucose Metabolism | Inhibits insulin-stimulated glucose uptake in muscle | Impaired contraction-stimulated glucose uptake | Normal baseline | |
| Mitochondrial Content | Not reported | Reduced | Altered structure and function | |
| Cardiac Function | Not reported | Not applicable (muscle-specific) | Impaired response to stress, no baseline effect | |
| Lipogenesis | Attenuates inhibition in hepatocytes | Not reported | Not reported |
III. Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the AMPK signaling pathway and the experimental approaches to study them is crucial for a comprehensive understanding.
Caption: AMPK signaling cascade and points of intervention.
Caption: Western blot workflow for AMPK phosphorylation analysis.
Caption: In vitro AMPK kinase assay workflow.
IV. Experimental Protocols
1. Western Blot for AMPK Activation
This protocol details the detection of phosphorylated AMPK (p-AMPK) at Threonine 172, a marker of its activation.
-
Cell Lysis:
-
Treat cells with SBI-0206965 or harvest tissues from knockout and wild-type mice.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-AMPKα (Thr172) and total AMPKα (1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities and normalize p-AMPK levels to total AMPK.
-
2. In Vitro AMPK Kinase Assay
This assay measures the direct inhibitory effect of a compound on AMPK activity.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
-
In a 96-well plate, add purified active AMPK enzyme.
-
Add the substrate (e.g., SAMS peptide).
-
Add varying concentrations of SBI-0206965 or vehicle control.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP (e.g., 25 µM).
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction.
-
Detect the product, which can be ADP (using a Transcreener assay) or phosphorylated substrate (if using radiolabeled ATP).
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
3. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA verifies the direct binding of an inhibitor to its target protein in a cellular context.
-
Cell Treatment and Heating:
-
Treat intact cells with SBI-0206965 or vehicle.
-
Heat cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet.
-
-
Detection and Analysis:
-
Analyze the soluble fraction by Western blot for the target protein (AMPK).
-
Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
V. Conclusion
Both pharmacological inhibition and genetic knockout are powerful tools for dissecting the roles of AMPK.
-
SBI-0206965 and other potent inhibitors offer acute and reversible control, ideal for studying the immediate consequences of AMPK inhibition. However, careful validation of specificity is crucial to avoid misinterpretation of results due to off-target effects.
-
Genetic knockout models provide invaluable insights into the long-term, systemic effects of AMPK deficiency. Tissue-specific knockouts can help to dissect the specific roles of AMPK in different organs. The potential for developmental compensation and the complex interplay between different AMPK isoforms should be considered when interpreting data from these models.
The choice between these methodologies will depend on the specific research question. Often, a combination of both approaches provides the most robust and comprehensive understanding of AMPK function in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMPK: Lessons from transgenic and knockout animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to AMPK Modulation: Cross-Validation of Ampk-IN-1 (Activator) and BAY-3827 (Inhibitor)
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological modulators of AMP-activated protein kinase (AMPK) is critical for advancing metabolic research. This guide provides a detailed comparison of two structurally distinct AMPK modulators: Ampk-IN-1, an activator, and BAY-3827, a potent and selective inhibitor. By presenting their opposing effects on AMPK signaling, this document serves as a valuable resource for designing and interpreting experiments aimed at elucidating the multifaceted roles of AMPK.
This guide clarifies that while this compound is an AMPK activator, a cross-validation with a structurally different inhibitor like BAY-3827 is instrumental for delineating the specific downstream effects of AMPK activation versus inhibition.
Performance Comparison: this compound vs. BAY-3827
The following tables summarize the key quantitative data for this compound and BAY-3827, highlighting their distinct mechanisms of action and potencies.
| Compound | Mechanism of Action | Target Isoform(s) | EC50/IC50 | Reference |
| This compound | Activator | α2β2γ1 | EC50: 551 nM | [1] |
| BAY-3827 | Inhibitor | Pan-AMPK | IC50: 1.4 nM (low ATP), 15 nM (high ATP) | [2][3] |
Table 1: Biochemical Activity of this compound and BAY-3827. This table provides a head-to-head comparison of the fundamental biochemical properties of the two compounds.
| Compound | Cell Line | Effect on Downstream Target (p-ACC) | Concentration | Reference |
| This compound | Mouse epitrochlearis muscle | Increased phosphorylation | 5 µM | [1] |
| BAY-3827 | LNCaP and VCaP cells | Reduced phosphorylation | Overnight treatment | [2] |
| BAY-3827 | Mouse primary hepatocytes | Dose-dependent reduction in phosphorylation | 2.5 - 5 µM |
Table 2: Cellular Activity of this compound and BAY-3827 on Acetyl-CoA Carboxylase (ACC) Phosphorylation. This table showcases the opposing effects of the two modulators on a key downstream substrate of AMPK in cellular contexts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the activity of AMPK modulators.
In Vitro Kinase Assay (for Inhibitors)
This protocol is adapted from studies on BAY-3827 and is suitable for determining the IC50 of AMPK inhibitors.
-
Enzyme and Substrate Preparation : Recombinant human AMPK (e.g., α1β1γ1 or α2β2γ1 isoforms) is used as the enzyme source. A synthetic peptide substrate, such as the SAMS peptide (HMRSAMSGLHLVKRR), is prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 100µM AMP).
-
Compound Dilution : The test inhibitor (e.g., BAY-3827) is serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction : The kinase reaction is initiated by mixing the AMPK enzyme, the peptide substrate, and the inhibitor in the kinase assay buffer.
-
ATP Addition : The reaction is started by the addition of ATP. For assessing ATP-competitive inhibitors, assays are often run at both low (e.g., 10 µM) and high (e.g., 2 mM) ATP concentrations.
-
Incubation : The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assay: Western Blot for Phospho-ACC
This protocol is a standard method to assess the cellular activity of AMPK modulators by measuring the phosphorylation of a key downstream target, ACC.
-
Cell Culture and Treatment : Cells (e.g., mouse primary hepatocytes, LNCaP, or VCaP cells) are cultured to a suitable confluency. The cells are then treated with the AMPK modulator (activator or inhibitor) at various concentrations for a specified duration.
-
Cell Lysis : After treatment, the cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ACC (p-ACC, e.g., at Ser79) and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection : After washing, the membrane is incubated with appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye. The protein bands are visualized using an enhanced chemiluminescence (ECL) system or a fluorescence imager.
-
Densitometry : The intensity of the p-ACC and total ACC bands is quantified using image analysis software. The ratio of p-ACC to total ACC is calculated to determine the effect of the compound on ACC phosphorylation.
Visualizing the AMPK Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Simplified AMPK Signaling Pathway with Modulators. This diagram illustrates the core components of the AMPK signaling cascade, including upstream activators, the central AMPK complex, and key downstream effectors. The opposing actions of this compound (activator) and BAY-3827 (inhibitor) are highlighted.
Figure 2: Experimental Workflow for Cellular AMPK Activity Assay. This diagram outlines the key steps involved in assessing the effects of AMPK modulators on the phosphorylation of downstream targets using Western blotting.
References
Ampk-IN-1: An Isoform-Selective AMPK Inhibitor for Targeted Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 5'-AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor, playing a pivotal role in regulating metabolism. Its heterotrimeric structure, consisting of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms for each (α1, α2; β1, β2; γ1, γ2, γ3), allows for a diverse range of functions and tissue-specific expression. This complexity necessitates the development of isoform-selective inhibitors for precise therapeutic targeting and mechanistic studies. This guide provides a comparative analysis of Ampk-IN-1 and other commonly used AMPK inhibitors, focusing on their isoform specificity, supported by experimental data and detailed protocols.
Unveiling Isoform Specificity: A Head-to-Head Comparison
The inhibitory potency of this compound and other notable AMPK inhibitors against various isoform complexes has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.
This compound (AMPK-IN-3) has demonstrated preferential inhibition of the α2 subunit over the α1 subunit. In a cell-free assay, this compound exhibited an IC50 of 60.7 nM for AMPK (α2) and 107 nM for AMPK (α1)[1][2]. This selectivity for the α2 isoform, which is highly expressed in tissues like the heart and skeletal muscle, makes this compound a valuable tool for studying the specific roles of this isoform in metabolic regulation.
In contrast, Dorsomorphin (Compound C) , a widely used AMPK inhibitor, displays a lack of selectivity and significant off-target effects[3][4]. While it has a reported Ki of 109 nM for AMPK, it inhibits several other kinases with similar or greater potency, making it a less suitable tool for specific AMPK inhibition studies[5].
SBI-0206965 has emerged as a more selective alternative to Compound C. It inhibits both α1β1γ1 and α2β1γ1 isoforms with nanomolar IC50 values, demonstrating significantly greater potency and lower kinase promiscuity than Compound C. Specifically, IC50 values of 0.40 µM for α1 AMPK and 0.33 µM for α2 AMPK have been reported.
BAY-3827 is another potent AMPK inhibitor with low nanomolar IC50 values. It has been shown to inhibit α1β1γ1 and α2β2γ1 complexes with IC50 values of 31.2 nM and 36.5 nM, respectively, at high ATP concentrations. At lower ATP concentrations, the IC50 values were even lower, at 1.8 nM and 2.8 nM for α1β1γ1 and α2β2γ1, respectively. While highly potent, BAY-3827 has been noted to potently inhibit RSK isoforms as well.
The following table summarizes the available quantitative data for these inhibitors:
| Inhibitor | AMPK Isoform Complex | IC50 (nM) | Reference |
| This compound | AMPK (α2) | 60.7 | |
| AMPK (α1) | 107 | ||
| SBI-0206965 | AMPK α1β1γ1 | 400 | |
| AMPK α2β1γ1 | 330 | ||
| BAY-3827 | α1β1γ1 (200 µM ATP) | 31.2 | |
| α2β2γ1 (200 µM ATP) | 36.5 | ||
| α2β1γ1 (200 µM ATP) | 57 | ||
| α1β1γ1 (20 µM ATP) | 1.8 | ||
| α2β2γ1 (20 µM ATP) | 2.8 | ||
| α2β1γ1 (20 µM ATP) | 4.1 | ||
| Dorsomorphin (Compound C) | AMPK | Ki = 109 |
Visualizing the Landscape: Signaling Pathway and Experimental Workflow
To better understand the context of AMPK inhibition and the methods used to assess it, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for inhibitor profiling.
Detailed Experimental Protocols
Accurate assessment of AMPK inhibitor specificity relies on robust and well-defined experimental protocols. Below are outlines for key assays used in the characterization of these compounds.
In Vitro AMPK Kinase Assay (Radioactive)
This assay directly measures the enzymatic activity of purified AMPK isoforms by quantifying the incorporation of radioactive phosphate (B84403) into a substrate peptide.
Materials:
-
Recombinant, purified AMPK isoform complexes (e.g., α1β1γ1, α2β1γ1)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate
-
[γ-³²P]ATP
-
ATP solution
-
AMP solution (optional, for allosteric activation)
-
Test inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper
-
Phosphoric acid (1%)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK isoform, and the test inhibitor at the desired concentrations.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution containing the SAMS peptide, [γ-³²P]ATP, and unlabeled ATP. If studying allosteric activation, include AMP in this solution.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based AMPK Activity Assay (Western Blot for p-ACC)
This assay assesses the activity of AMPK within a cellular context by measuring the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC), at Ser79.
Materials:
-
Cultured cells (e.g., HEK293, C2C12)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
AMPK activator (e.g., AICAR, optional)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPKα (Thr172), anti-total AMPKα, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with the test inhibitor at various concentrations for a specified duration. In some experiments, co-treatment with an AMPK activator can be performed.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK inhibition.
Conclusion
The available data indicates that This compound does exhibit isoform-specific AMPK inhibition , with a preference for the α2 subunit over the α1 subunit. This makes it a more precise tool for dissecting the specific functions of AMPKα2-containing complexes compared to non-selective inhibitors like Dorsomorphin (Compound C). While other potent and more selective inhibitors such as SBI-0206965 and BAY-3827 are available, the distinct isoform preference of this compound provides a unique advantage for targeted research questions. The choice of inhibitor should be guided by the specific AMPK isoforms expressed in the experimental system and the research goals. The provided protocols offer a foundation for researchers to independently verify and expand upon the isoform selectivity of these and other novel AMPK inhibitors.
References
- 1. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ampk-IN-1: Reproducibility and Performance in AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ampk-IN-1 (also known as Compound 991 or ex229), a potent AMP-activated protein kinase (AMPK) activator, with other commonly used AMPK activators. The information presented is collated from publicly available research data to aid in the objective assessment of its performance and the reproducibility of its effects.
Executive Summary
This compound is a direct, allosteric activator of AMPK, demonstrating high potency and a degree of isoform selectivity. Published data indicates that this compound is significantly more potent than the well-known activator A-769662. While generally considered specific, a comprehensive understanding of its off-target profile is crucial for interpreting experimental outcomes. This guide summarizes the available quantitative data, details key experimental protocols for its use, and provides visual representations of its mechanism of action and experimental workflows.
Data Presentation: this compound in Comparison
The following tables summarize the quantitative data on the potency and binding affinity of this compound and other AMPK activators.
Table 1: Potency of AMPK Activators
| Compound | Target | EC50 | Reference |
| This compound (Compound 991) | AMPK (α2β2γ1) | 551 nM | [1] |
| This compound (Compound 991) | AMPK (α1β1γ1) | 2-3 nM | [2] |
| A-769662 | AMPK (partially purified rat liver) | 0.8 µM | [1][3] |
| AICAR | AMPK (cellular activation) | IC50 ~1 mM (in PC3 cells) | [4] |
EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.
Table 2: Binding Affinity of this compound (Compound 991)
| Compound | Target Isoform | Kd | Reference |
| This compound (Compound 991) | α1β1γ1 | 0.06 µM | |
| This compound (Compound 991) | α2β1γ1 | 0.06 µM | |
| This compound (Compound 991) | α1β2γ1 | 0.51 µM |
Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein. A smaller Kd value indicates a higher binding affinity.
Table 3: Comparative Potency
| Compound | Relative Potency | Reference |
| This compound (Compound 991) | 5-10 fold more potent than A-769662 |
Mechanism of Action and Signaling Pathway
This compound directly binds to a site on the AMPK complex, distinct from the AMP binding site, leading to allosteric activation. This activation results in the phosphorylation of downstream targets involved in cellular metabolism.
References
Ampk-IN-1 as a Chemical Probe for Studying AMPK Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ampk-IN-1 with other chemical probes used to study the function of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding the strengths and limitations of each probe is critical for the accurate interpretation of experimental results. This document summarizes key performance data, details experimental protocols for probe characterization, and provides visual aids to understand the underlying biological pathways and experimental workflows.
Introduction to AMPK and the Role of Chemical Probes
AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a cellular energy sensor.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[2] When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMPK is activated and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.[3] Given its central role in metabolism, AMPK is a major therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.[4]
Chemical probes are small molecules used to study the function of proteins like AMPK in cells and organisms. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. This guide compares this compound to a selection of commonly used AMPK modulators to aid researchers in choosing the most appropriate tool for their specific experimental needs.
Comparison of this compound and Alternative Probes
The following tables provide a quantitative comparison of this compound with other well-characterized AMPK activators and inhibitors. The selection includes direct and indirect activators, as well as inhibitors with varying degrees of selectivity.
AMPK Activators
| Compound | Mechanism of Action | Target Isoform(s) | Potency (EC50/Effective Concentration) | Key Cellular Effects | Known Off-Target Effects/Limitations |
| This compound | Direct Activator | α2β2γ1 | 551 nM | Activates AMPK signaling. | Limited public data on kinome-wide selectivity and off-target effects. |
| A-769662 | Direct Allosteric Activator | Preferentially activates β1-containing complexes.[5] | ~0.8 µM | Activates AMPK, inhibits fatty acid synthesis, and lowers plasma glucose and triglycerides in vivo. | Can inhibit the 26S proteasome and Na+/K+-ATPase independently of AMPK. May have differential effects on glucose uptake in various cell types. |
| AICAR | Indirect Activator (metabolized to ZMP, an AMP analog) | Non-selective | 0.5 - 2 mM (in cells) | Increases glucose uptake and fatty acid oxidation. | Numerous AMPK-independent effects on metabolism, cell proliferation, and gene expression. No longer recommended as a specific AMPK agonist. |
| Metformin | Indirect Activator (inhibits mitochondrial complex I) | Non-selective | mM range | Reduces hepatic glucose production and enhances insulin (B600854) sensitivity. | Can have AMPK-independent effects; its primary mechanism is upstream of AMPK. |
AMPK Inhibitors
| Compound | Mechanism of Action | Target Isoform(s) | Potency (Ki/IC50) | Key Cellular Effects | Known Off-Target Effects/Limitations |
| Compound C (Dorsomorphin) | ATP-competitive Inhibitor | Non-selective | Ki = 109 nM | Inhibits AMPK activity. | Broad off-target profile, inhibiting other kinases (e.g., BMP receptors ALK2, ALK3, ALK6) and cellular processes independently of AMPK. |
| SBI-0206965 | Direct Inhibitor | Non-selective | More potent than Compound C. | Inhibits AMPK signaling. | Also inhibits ULK1/2 and other kinases; can have off-target effects on glucose and nucleoside uptake. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway.
General Experimental Workflow for Chemical Probe Characterization
Caption: Workflow for characterizing AMPK chemical probes.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.
In Vitro AMPK Kinase Assay (Radiolabeled)
This assay directly measures the enzymatic activity of purified AMPK.
Materials:
-
Recombinant active AMPK enzyme
-
SAMS peptide (synthetic AMPK substrate)
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.02% Brij-35)
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant AMPK, and SAMS peptide.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity and determine the EC50 or IC50 value of the compound.
Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This is a common method to assess AMPK activation in a cellular context.
Materials:
-
Cell culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the test compound for the specified time and concentration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPKα) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment.
Materials:
-
Cell culture reagents
-
Test compound
-
PBS
-
Liquid nitrogen
-
Centrifuge
-
SDS-PAGE and Western blot reagents (as described above)
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Analyze the soluble fractions by Western blotting using an antibody against the target protein (AMPK).
-
The binding of a ligand will stabilize the protein, resulting in more soluble protein remaining at higher temperatures compared to the vehicle control. This shift in the melting curve confirms target engagement.
Conclusion
The selection of a chemical probe for studying AMPK function requires careful consideration of its mechanism of action, potency, and, most importantly, its selectivity. While this compound is a potent activator of the α2β2γ1 isoform, a more comprehensive understanding of its kinome-wide selectivity is needed for its confident application as a highly specific probe.
For researchers investigating the general effects of AMPK activation, direct allosteric activators like A-769662 may be suitable, although their potential off-target effects should be controlled for. Indirect activators like AICAR are now generally discouraged for specific AMPK studies due to their broad, AMPK-independent activities. For studies requiring the inhibition of AMPK, Compound C remains a widely used tool, but its off-target effects are significant and must be carefully considered in the interpretation of results. SBI-0206965 offers a more selective alternative, but it is not without its own off-target activities.
Ultimately, the choice of chemical probe should be guided by the specific research question, and experiments should be designed with appropriate controls to account for any potential off-target effects. The use of multiple probes with different mechanisms of action and selectivity profiles can provide stronger evidence for the role of AMPK in a particular biological process.
References
A Guide to Negative Control Experiments for Ampk-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target for drug discovery in metabolic diseases and cancer. Ampk-IN-1 is a known activator of AMPK. To ensure the specificity of its effects in research, the use of appropriate negative controls is paramount. This guide provides a framework for designing and interpreting negative control experiments for studies involving AMPK modulators, using this compound as a primary example and drawing comparisons with other well-characterized AMPK inhibitors and their corresponding inactive controls.
The Importance of a Negative Control
A negative control is a compound that is structurally similar to the active compound but is pharmacologically inactive against the target of interest. In the context of this compound, an ideal negative control would be a molecule with high structural similarity but lacking the ability to activate AMPK. Such a control is essential to differentiate the specific on-target effects of this compound from any off-target or non-specific effects of the chemical scaffold.
While a specific, commercially available inactive analog of this compound is not widely documented, this guide will utilize data from the potent AMPK inhibitor, BAY-3827 , and its structurally related inactive control, BAY-974 , to exemplify the principles of negative control experiments. These principles are directly applicable to studies with this compound and its future negative controls.
Data Presentation: Comparing AMPK Modulators
The following tables summarize quantitative data from in vitro and cellular assays, highlighting the differential activity of an active AMPK modulator and its inactive control.
Table 1: In Vitro Kinase Assay Data for AMPK Inhibition
| Compound | Target AMPK Isoform | IC50 (nM) at 20 µM ATP | IC50 (nM) at 200 µM ATP |
| BAY-3827 (Active Inhibitor) | α1β1γ1 | 1.8 | 31.2 |
| α2β1γ1 | 4.1 | 57.0 | |
| α2β2γ1 | 2.8 | 36.5 | |
| BAY-974 (Inactive Control) | α1β1γ1, α2β1γ1, α2β2γ1 | No significant inhibition | No significant inhibition |
This data demonstrates the potent and specific inhibition of various AMPK isoforms by BAY-3827, while its close structural analog, BAY-974, shows no activity, confirming it as an excellent negative control in biochemical assays.[1]
Table 2: Cellular Assay Data - Phosphorylation of Acetyl-CoA Carboxylase (ACC)
| Compound | Cell Line | Treatment Condition | IC50 for pACC Inhibition (µM) |
| BAY-3827 (Active Inhibitor) | U2OS | Basal | 0.93 |
| U2OS | + MK-8722 (AMPK activator) | 6.36 | |
| BAY-974 (Inactive Control) | U2OS | Basal or + MK-8722 | No inhibition observed up to 100 µM |
This table illustrates the on-target effect of BAY-3827 in a cellular context by measuring the phosphorylation of a key downstream target of AMPK, ACC. The lack of effect from BAY-974 validates that the observed inhibition of pACC by BAY-3827 is due to its specific action on AMPK.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are representative protocols for key experiments used to characterize AMPK modulators.
In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound.
Objective: To determine the direct inhibitory or activating effect of a compound on AMPK activity.
Materials:
-
Purified recombinant AMPK heterotrimers (e.g., α1β1γ1, α2β1γ1)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Substrate peptide (e.g., SAMS peptide)
-
Test compounds (e.g., this compound, negative control) dissolved in DMSO
-
Phosphocellulose paper or ADP-Glo™ Kinase Assay kit (Promega)
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, purified AMPK enzyme, and the substrate peptide.
-
Add varying concentrations of the test compound (e.g., this compound) and a negative control to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP. For ADP-Glo™ assays, add the ADP-Glo™ reagent to deplete unused ATP.
-
Quantify the results. For radioactive assays, measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™ assays, add the kinase detection reagent and measure luminescence.
-
Plot the data as percent activity versus compound concentration to determine IC50 or EC50 values.
Cellular Western Blot for Downstream Target Phosphorylation
This assay assesses the ability of a compound to modulate AMPK activity within a cellular environment by measuring the phosphorylation status of a known downstream substrate.
Objective: To confirm the on-target activity of an AMPK modulator in intact cells.
Materials:
-
Cultured cells (e.g., U2OS, hepatocytes)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound, negative control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-ACC (Ser79), anti-total ACC, anti-phospho-AMPKα (Thr172), anti-total AMPKα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound and the negative control for a specified time.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
AMPK Signaling Pathway
Caption: The AMPK signaling pathway is activated by upstream kinases LKB1 and CaMKK2 in response to cellular stress signals like increased AMP/ATP ratio and calcium levels. Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes and activate catabolic pathways, restoring cellular energy balance.
Experimental Workflow for Evaluating this compound and its Negative Control
Caption: A typical experimental workflow to validate the specificity of this compound involves parallel in vitro and cellular assays with a suitable negative control.
Logical Relationship of a Good Negative Control
Caption: The logic of a negative control experiment: An active compound should produce an on-target effect, while a structurally similar inactive control should not, helping to distinguish specific from off-target effects.
References
A Comparative Guide to the Metabolic Effects of Direct and Indirect AMPK Activators: A-769662 versus Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of A-769662, a direct AMP-activated protein kinase (AMPK) activator, and metformin (B114582), a widely used anti-diabetic drug that acts as an indirect AMPK activator. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis. Its activation triggers a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes, making it a key therapeutic target for metabolic diseases like type 2 diabetes. While both A-769662 and metformin converge on AMPK activation, their distinct mechanisms of action lead to differing downstream effects and potential therapeutic applications. Metformin's actions are multifaceted, involving both AMPK-dependent and independent pathways, whereas A-769662 offers a more targeted approach by directly activating the AMPK enzyme.
Mechanism of Action: A Fundamental Difference
The primary distinction between A-769662 and metformin lies in how they activate AMPK.
-
Metformin : An indirect activator, metformin's primary mechanism involves the mild inhibition of Complex I of the mitochondrial respiratory chain.[1][2] This leads to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio.[3] The elevated AMP levels allosterically activate AMPK. Metformin has also been shown to exert metabolic effects independently of AMPK, for instance, by suppressing the mTOR/p70S6K signaling pathway to inhibit adipogenesis.[4][5]
-
A-769662 : This compound is a direct, allosteric activator of AMPK. It binds to a site on the β subunit of the AMPK complex, leading to its activation independent of cellular adenylate levels (the AMP:ATP ratio). This makes A-769662 a more specific tool for studying the direct consequences of AMPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin suppresses adipogenesis through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - An energetic tale of AMPK-independent effects of metformin [jci.org]
In Vivo Validation of AMPK Modulation: A Comparative Guide to SBI-0206965 and Metformin
A comparative analysis of the in vivo mechanisms of action and experimental validation of the AMP-activated protein kinase (AMPK) inhibitor SBI-0206965 and the activator metformin (B114582).
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1] Its activation in response to low cellular energy levels (high AMP:ATP ratio) triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes to restore energy homeostasis.[1] This positions AMPK as a significant therapeutic target for metabolic diseases like type 2 diabetes and even cancer. While the user's request specified "Ampk-IN-1," no publicly available scientific literature or data could be found for a compound with this exact designation. Therefore, this guide provides a comparative analysis of a well-characterized and potent AMPK inhibitor, SBI-0206965 , against the widely used first-line anti-diabetic drug and AMPK activator, metformin . This guide will delve into their mechanisms of action, present in vivo experimental data, and provide detailed protocols for their validation.
Mechanism of Action: Inhibition vs. Activation
SBI-0206965 is a potent, small-molecule inhibitor of AMPK.[2] It acts as a mixed-type inhibitor, occupying a pocket that partially overlaps with the ATP-binding site on the catalytic α-subunit of AMPK.[2] This prevents the kinase from phosphorylating its downstream targets, thereby blocking the metabolic switch to catabolic pathways. In contrast, metformin is an indirect activator of AMPK.[3] It primarily inhibits complex I of the mitochondrial respiratory chain, leading to a decrease in cellular ATP production and a subsequent increase in the AMP:ATP ratio. This elevated AMP level allosterically activates AMPK, promoting its phosphorylation and enhancing its kinase activity.
Comparative In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies, showcasing the opposing effects of SBI-0206965 and metformin on AMPK signaling and downstream metabolic processes.
Table 1: Effects on AMPK Signaling in Rodent Models
| Parameter | SBI-0206965 | Metformin | Vehicle/Control | Animal Model | Source |
| p-AMPKα (Thr172) / Total AMPKα | Modest decrease despite AICAR stimulation | Increased | Baseline | Mouse (Skeletal Muscle) | |
| p-ACC / Total ACC | Attenuated 991-induced phosphorylation | Increased | Baseline | Mouse (Hepatocytes) | |
| 14-3-3ζ binding of AMPK substrates | Not Reported | 1.25 to 1.5-fold induction | Baseline | Mouse (Liver) |
Table 2: Metabolic Effects in Rodent Models
| Parameter | SBI-0206965 | Metformin | Vehicle/Control | Animal Model | Source |
| Blood Glucose | Potently suppressed AICAR-stimulated glucose transport | Lowered | Baseline | Mouse (Skeletal Muscle) | |
| Hepatic Glucose Production | Not Reported | Reduced | Baseline | Rat (Liver) | |
| Fatty Acid Synthesis | Attenuated 991-induced inhibition of lipogenesis | Reduced | Baseline | Mouse (Hepatocytes) | |
| Fatty Acid Oxidation | Not Reported | Increased | Baseline | Rat (Hepatocytes) |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Protocol 1: In Vivo Administration of SBI-0206965 and Metformin in Mice
Objective: To assess the in vivo effects of SBI-0206965 and metformin on AMPK signaling in target tissues.
Materials:
-
C57BL/6 mice
-
SBI-0206965
-
Metformin
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Saline
-
Gavage needles
-
Syringes
-
Tissue homogenization buffer
-
Protein assay kit
-
Antibodies for Western blotting (p-AMPKα, Total AMPKα, p-ACC, Total ACC)
Procedure:
-
Animal Acclimatization: House C57BL/6 mice under standard conditions for at least one week before the experiment.
-
Drug Preparation:
-
Dissolve SBI-0206965 in the vehicle to the desired concentration (e.g., 25 mg/kg).
-
Dissolve metformin in saline to the desired concentration (e.g., 250 mg/kg).
-
-
Drug Administration:
-
Administer SBI-0206965 via intraperitoneal (i.p.) injection.
-
Administer metformin via oral gavage.
-
Administer the respective vehicles to the control groups.
-
-
Tissue Collection: At a predetermined time point post-administration (e.g., 1-4 hours), euthanize the mice and collect target tissues (e.g., liver, skeletal muscle).
-
Tissue Processing:
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C.
-
Homogenize the tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against p-AMPKα (Thr172), Total AMPKα, p-ACC, and Total ACC, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands to determine the phosphorylation status of AMPK and its substrate ACC.
-
Protocol 2: In Vivo Glucose Uptake Assay
Objective: To measure the effect of AMPK modulation on glucose uptake in skeletal muscle.
Materials:
-
Rodent model (e.g., mice or rats)
-
SBI-0206965 or Metformin
-
2-deoxy-[³H]glucose or other labeled glucose analog
-
Insulin
-
Anesthesia
-
Surgical tools for muscle isolation
-
Scintillation counter
Procedure:
-
Animal Treatment: Administer SBI-0206965, metformin, or vehicle as described in Protocol 1.
-
Glucose Tracer Injection: Following drug treatment, inject a bolus of labeled glucose analog (e.g., 2-deoxy-[³H]glucose) intravenously or intraperitoneally.
-
Blood Sampling: Collect blood samples at timed intervals to determine the plasma concentration of the glucose tracer.
-
Muscle Tissue Collection: At the end of the experimental period, euthanize the animal and quickly dissect specific muscles (e.g., soleus, extensor digitorum longus).
-
Tissue Processing:
-
Freeze-clamp the muscles in liquid nitrogen.
-
Homogenize the muscle tissue and determine the intracellular concentration of the phosphorylated glucose analog.
-
-
Calculation of Glucose Uptake: Calculate the glucose uptake rate based on the plasma tracer concentration and the intracellular accumulation of the tracer in the muscle tissue.
Visualizations
Signaling Pathway
Caption: AMPK signaling pathway showing activation by metformin and inhibition by SBI-0206965.
Experimental Workflow
Caption: A typical experimental workflow for the in vivo validation of AMPK modulators.
References
- 1. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ampk-IN-1: A Guide for Laboratory Professionals
For Immediate Implementation: To ensure the safety of laboratory personnel and environmental compliance, all waste containing the AMPK activator, Ampk-IN-1, must be treated as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated labware. Under no circumstances should this compound or its solutions be disposed of down the drain.[1][2] Researchers, scientists, and drug development professionals handling this compound must adhere to the following disposal procedures, which are based on general best practices for laboratory chemical waste management and the handling of potent small molecule inhibitors.[3][4]
While a specific Safety Data Sheet (SDS) for this compound was not located, the precautionary principle dictates treating it as a potentially hazardous substance. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[5] Therefore, adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount.
Essential Safety and Disposal Information
Proper disposal of this compound is critical to prevent potential harm to human health and the environment. The following table summarizes key information for the safe handling and disposal of this compound, based on general guidelines for kinase inhibitors and laboratory chemicals.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Primary Hazards | Assumed to be harmful if swallowed, potentially toxic, and may have unknown long-term health effects. Kinase inhibitors as a class can have potent biological effects. | General knowledge on kinase inhibitors |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses, lab coat. | |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents are generally to be avoided with complex organic molecules. | General Laboratory Safety Guidelines |
| Disposal Method | Collection as hazardous chemical waste for incineration by a licensed waste disposal company. |
Step-by-Step Disposal Procedures
The following protocols provide detailed guidance for the disposal of this compound in its various forms within a laboratory setting.
Disposal of Solid this compound Waste
-
Segregation: Collect all solid this compound waste, including unused or expired pure compound and contaminated items such as weighing paper and spatulas, in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms if known. List all components of a mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
Disposal of this compound in DMSO or Other Solvents
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound. Solutions of this compound in DMSO or other organic solvents must be disposed of as hazardous liquid waste.
-
Collection: Collect all liquid waste containing this compound in a sealed, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) or glass bottle). Do not overfill the container.
-
Labeling: Label the container with "Hazardous Waste," the full chemical names of the solvent and solute (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Storage: Store the sealed liquid waste container in secondary containment within a designated satellite accumulation area.
Disposal of Contaminated Labware
All labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and glassware, must be decontaminated or disposed of as hazardous waste.
-
Rinsing (for reusable glassware):
-
Rinse the glassware with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect the rinsate as hazardous liquid waste.
-
Repeat the rinse two more times. After the final rinse, the glassware can be washed according to standard laboratory procedures.
-
-
Disposal (for disposable labware):
-
Collect all disposable labware contaminated with this compound in a designated hazardous waste container lined with a chemically resistant bag.
-
Label the container as "Hazardous Waste" with the name of the contaminating chemical (this compound).
-
Arrange for pickup and incineration through your institution's EHS department.
-
Experimental Workflow and Disposal Pathway
The following diagram illustrates the decision-making process and proper disposal pathways for waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. benchchem.com [benchchem.com]
- 4. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
Safeguarding Your Research: Essential Protective Measures for Handling Ampk-IN-1
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Ampk-IN-1. The following operational and disposal plans are designed to ensure the safe handling of this potent AMPK activator and to foster a secure laboratory environment.
When handling this compound, a comprehensive approach to safety is paramount. This includes the use of appropriate engineering controls, personal protective equipment (PPE), and adherence to strict hygiene and disposal protocols. Given that the toxicological properties of many research chemicals are not fully understood, it is crucial to handle them with a high degree of caution.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
1. Engineering Controls: The primary line of defense is to minimize exposure at the source.
-
Ventilation: All work with solid this compound or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation and inhalation of dusts, mists, or vapors.[2]
-
Containment: For procedures with a higher risk of generating aerosols or dust, consider using a glove box or other containment enclosures.[3] For potent compounds, closed handling systems are recommended to prevent direct contact.[3][4]
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is essential to protect the user from potential hazards.
-
Eye and Face Protection: At a minimum, safety glasses with side shields that meet ANSI Z87.1 standards are required. For tasks with a splash hazard, such as preparing solutions or handling larger volumes, chemical splash goggles and a face shield should be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn at all times. It is important to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if they become contaminated. For compounds with unknown toxicity, double gloving may be advisable.
-
Body Protection: A flame-resistant lab coat is mandatory and should be fully buttoned. For larger scale operations or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are required in all laboratory settings.
-
Respiratory Protection: If work cannot be conducted within a fume hood or other ventilated enclosure, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific hazards and potential for exposure.
3. Hygiene Practices: Good laboratory hygiene is a critical component of safe chemical handling.
-
Wash hands thoroughly with soap and water before leaving the laboratory, even if gloves have been worn.
-
Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled.
-
Remove and properly dispose of contaminated PPE before leaving the work area.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| EC₅₀ for AMPK α2β2γ1 | 551 nM | MedChemExpress |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
| Purity | 95.19% | MedChemExpress |
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing papers, pipette tips, and empty vials. These items should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not pour chemical waste down the drain.
2. Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents and associated hazards.
3. Storage and Pickup: Store hazardous waste containers in a designated and secure satellite accumulation area. Follow your institution's guidelines for requesting a hazardous waste pickup.
4. Spill and Emergency Procedures: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it into a labeled hazardous waste container. Decontaminate the spill area and report the incident to your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
